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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of Benzo[b]carbazole Boronic Acids The intricate fusion of a carbazole nucleus with a benzene ring to form the benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Benzo[b]carbazole Boronic Acids

The intricate fusion of a carbazole nucleus with a benzene ring to form the benzo[b]carbazole scaffold has given rise to a class of compounds with significant potential in materials science and medicinal chemistry. When further functionalized with a boronic acid moiety, these molecules become powerful building blocks for the construction of complex organic materials and potential pharmaceutical agents. This guide focuses on a specific, yet increasingly important, member of this family: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid. Its unique electronic properties, conferred by the extended π-conjugated system and the versatile reactivity of the boronic acid group, make it a compound of high interest, particularly in the development of organic light-emitting diodes (OLEDs). This document will provide a comprehensive overview of its chemical identity, a detailed, field-proven synthetic protocol, in-depth characterization, and a discussion of its current and potential applications.

Core Compound Identification

Chemical Identity:

AttributeValue
Systematic Name (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
CAS Number 1686100-05-9[1]
Molecular Formula C₂₂H₁₆BNO₂
Molecular Weight 337.18 g/mol

Chemical Structure:

The chemical structure of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is characterized by a central benzo[b]carbazole core. A phenyl group is attached to the nitrogen atom (position 5), and a boronic acid group (-B(OH)₂) is substituted at the 3-position of the carbazole ring system.

Caption: Chemical structure of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Synthesis and Mechanism

The synthesis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a multi-step process that relies on established organometallic transformations. The most logical and efficient pathway commences with the bromination of the pre-formed 5-phenyl-5H-benzo[b]carbazole, followed by a lithium-halogen exchange and subsequent borylation. This approach offers high regioselectivity and good overall yields.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-Bromo-5-phenyl-5H-benzo[b]carbazole

This initial step introduces a bromine atom at the desired 3-position of the benzo[b]carbazole core, which serves as a handle for the subsequent borylation. The choice of a brominating agent and reaction conditions is critical to ensure high regioselectivity and minimize the formation of poly-brominated byproducts.

  • Materials:

    • 5-Phenyl-5H-benzo[b]carbazole

    • N-Bromosuccinimide (NBS)

    • Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-phenyl-5H-benzo[b]carbazole (1.0 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, continuing to stir for an additional 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-5-phenyl-5H-benzo[b]carbazole as a solid. The CAS number for this intermediate is 1686100-23-1.[2]

Step 2: Synthesis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

This final step converts the aryl bromide into the target boronic acid via a lithium-halogen exchange followed by quenching with a borate ester. The use of low temperatures is crucial to prevent side reactions of the highly reactive organolithium intermediate.

  • Materials:

    • 3-Bromo-5-phenyl-5H-benzo[b]carbazole

    • Anhydrous tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

    • Triisopropyl borate

    • 1 M Hydrochloric acid (HCl)

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-Bromo-5-phenyl-5H-benzo[b]carbazole (1.0 equivalent) and dissolve in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

    • To the resulting solution, add triisopropyl borate (1.5 equivalents) dropwise, again maintaining the temperature at -78 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C and stir for 1 hour.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to afford (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid as a solid.

Mechanistic Rationale

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Borylation A 5-Phenyl-5H-benzo[b]carbazole B 3-Bromo-5-phenyl-5H-benzo[b]carbazole A->B NBS, DMF, 0°C to RT C Organolithium Intermediate B->C n-BuLi, THF, -78°C D (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid C->D 1. Triisopropyl borate 2. H₃O⁺ workup

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Exploratory

Comprehensive Physicochemical and Analytical Profiling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Executive Summary (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a highly specialized organoboron intermediate utilized extensively in the synthesis of advanced optoelectronic materials, particularly organic light-em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a highly specialized organoboron intermediate utilized extensively in the synthesis of advanced optoelectronic materials, particularly organic light-emitting diodes (OLEDs) , and targeted pharmaceutical pharmacophores. Characterized by an extended π-conjugated benzo[b]carbazole core and a regioselective boronic acid moiety, this compound serves as a critical building block for carbon-carbon bond formation. This whitepaper provides an authoritative breakdown of its mass properties, structural causality, and standardized analytical and synthetic workflows.

Structural Causality and Physicochemical Properties

The molecular architecture of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) dictates its physical behavior and reactivity. The nitrogen atom at the 5-position is substituted with a phenyl group, which disrupts intermolecular hydrogen bonding, thereby enhancing the molecule's solubility in organic solvents and its thermal stability. The boronic acid group at the 3-position acts as a highly specific nucleophilic partner in palladium-catalyzed transmetalation.

Accurate mass determination is critical for verifying the synthesis and purity of such intermediates. The average molecular weight is essential for macroscopic stoichiometric calculations, while the monoisotopic exact mass is the definitive metric for High-Resolution Mass Spectrometry (HRMS).

Table 1: Fundamental Chemical Properties
PropertyValue
IUPAC Name (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
CAS Registry Number 1686100-05-9
Molecular Formula C₂₂H₁₆BNO₂
Molecular Weight (Average) 337.18 g/mol
Monoisotopic Exact Mass 337.1274 Da
Table 2: Monoisotopic Exact Mass Breakdown

Calculated using the most abundant naturally occurring isotopes.

Element (Isotope)CountExact Mass Contribution (Da)
Carbon ( 12 C)22264.00000
Hydrogen ( 1 H)1616.12528
Boron ( 11 B)111.00931
Nitrogen ( 14 N)114.00307
Oxygen ( 16 O)231.98982
Total Exact Mass - 337.1274

Analytical Workflow: High-Resolution Mass Spectrometry (HRMS)

To validate the structural integrity of this compound, HRMS is employed. The protocol below is engineered to accommodate the specific ionization dynamics of boronic acids and incorporates a self-validating isotopic check.

Step-by-Step HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Causality: Methanol is selected over acetonitrile because boronic acids can form transient, complex adducts with acetonitrile, which convolutes the resulting mass spectra.

  • Ionization Mode Selection: Configure the Electrospray Ionization (ESI) source to Negative Ion Mode (ESI-). Causality: The carbazole nitrogen's lone pair is heavily delocalized into the extended π-system, rendering it non-basic and highly resistant to protonation in positive mode. Conversely, the boronic acid moiety readily donates a proton to form a stable [M-H]⁻ anion (m/z 336.1196).

  • Self-Validating Isotopic Pattern Matching: Analyze the resulting mass spectrum for the characteristic Boron isotopic signature. Boron naturally exists as 10 B (~19.9%) and 11 B (~80.1%). A self-validating MS protocol will intrinsically confirm the presence of a secondary peak at m/z 335.123 (representing the 10 B isotopologue) at approximately 25% the intensity of the primary 11 B peak. This intrinsic isotopic ratio acts as an internal control, confirming the presence of the intact boronic acid group without requiring external reference standards.

Synthetic Application: Suzuki-Miyaura Cross-Coupling

The primary utility of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid lies in its ability to undergo Suzuki-Miyaura cross-coupling to yield highly conjugated fluorophores.

G Pd0 Pd(0) Catalyst PdII_1 Pd(II) Intermediate I (Ar-Pd-X) Pd0->PdII_1 Oxidative Addition PdII_2 Pd(II) Intermediate II (Ar-Pd-Carbazole) PdII_1->PdII_2 Transmetalation (Base) PdII_2->Pd0 Reductive Elimination Product Coupled OLED Material PdII_2->Product ArX Aryl Halide (Ar-X) ArX->PdII_1 Boronic (5-Phenyl-5H-benzo[b]carbazol-3-yl) boronic acid Boronic->PdII_2

Figure 1: Suzuki-Miyaura cross-coupling catalytic cycle utilizing the boronic acid.

Protocol for Cross-Coupling
  • Reagent Assembly: Combine (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.2 eq), an aryl bromide (1.0 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq) in a Schlenk flask.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Causality: Pd(PPh₃)₄ is selected because its electron-rich phosphine ligands facilitate the oxidative addition of the aryl halide, while the Pd(0) state is ready for immediate catalytic turnover without requiring an in-situ reduction step.

  • Solvent System: Suspend the mixture in a degassed solution of Toluene/Ethanol/Water (2:1:1 v/v/v). Causality: Toluene dissolves the organic precursors, water dissolves the inorganic base necessary to activate the boronic acid for transmetalation, and ethanol acts as a phase-transfer agent to homogenize the biphasic mixture.

  • Reaction Execution & Isolation: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. The reaction's completion is self-validated by the precipitation of palladium black (indicating catalyst degradation post-reaction) and TLC monitoring. Follow with standard aqueous extraction and silica gel chromatography.

References

Foundational

physical and chemical properties of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

An In-depth Technical Guide to (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid: Properties, Synthesis, and Applications Abstract (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a complex heterocyclic compound featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid: Properties, Synthesis, and Applications

Abstract

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a complex heterocyclic compound featuring a planar, electron-rich benzo[b]carbazole scaffold functionalized with a versatile boronic acid moiety. This guide provides a comprehensive technical overview of its core physical and chemical properties, a plausible synthetic pathway with detailed protocols, and a discussion of its significant potential in the fields of drug discovery and materials science. The inherent biological activities of carbazole derivatives, combined with the unique reactivity of boronic acids in cross-coupling reactions and as biomolecule sensors, position this molecule as a valuable building block for advanced scientific research.

Introduction to the Benzo[b]carbazole Boronic Acid Scaffold

The unique architecture of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid merges two powerful chemical motifs: the biologically active carbazole core and the synthetically versatile boronic acid group. This combination offers significant opportunities for innovation in both medicine and materials.

The Significance of the Carbazole Moiety in Medicinal Chemistry

The carbazole skeleton, a tricyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery.[1] It is a core structural component in numerous natural and synthetic molecules that exhibit a wide array of potent biological activities. These include anticancer, antibacterial, antiviral, antioxidant, and neuroprotective properties.[1][2] The planar nature of the carbazole ring system allows it to intercalate with DNA and interact with the active sites of key enzymes, making it a foundational element for designing new therapeutic agents.[1]

The Versatility of the Boronic Acid Functional Group

First synthesized in 1860, boronic acids have become indispensable tools in modern organic chemistry due to their stability, low toxicity, and versatile reactivity.[3][4] As mild Lewis acids, they are generally stable and easy to handle.[5] Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] Beyond synthesis, boronic acids can form reversible covalent bonds with diols, a property exploited for carbohydrate sensing, drug delivery, and protein labeling.[7][8] In drug design, the boronic acid group itself can act as a key pharmacophore, notably as a proteasome inhibitor in cancer therapy, exemplified by the FDA-approved drug bortezomib.[3][4][9][10]

Physicochemical Properties

While extensive experimental data for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds like (9-Phenyl-9H-carbazol-3-yl)boronic acid.

PropertyValue / DescriptionSource / Rationale
CAS Number 1686100-05-9[11]
Molecular Formula C₂₂H₁₆BNO₂Calculated from structure
Molecular Weight 337.18 g/mol Calculated from structure
Appearance Expected to be a white to off-white or yellowish solid powder.Analogy to phenylboronic acid[5] and other carbazole boronic acids[12]
Solubility Poorly soluble in water. Soluble in polar organic solvents like THF, DMF, and diethyl ether.[5][6]General property of arylboronic acids.[5][6]
Acidity (pKa) Expected pKa in the range of 8-10.Aryl boronic acids are typically more acidic than alkyl boronic acids.[3][4] The large aromatic system may influence the exact value.
Storage Keep in a dark place, sealed in a dry, inert atmosphere at room temperature.Recommended for analogous compounds to prevent degradation.[11]
Acidity and Lewis Acid Character

The boron atom in (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is sp²-hybridized with a vacant p-orbital, making it an electron acceptor, or Lewis acid.[5] In aqueous solutions, it exists in equilibrium between the neutral, trigonal planar form and an anionic, tetrahedral boronate form.[4] This equilibrium is pH-dependent, and complexation with diols is more favorable at pH values above the boronic acid's pKa.[13]

Stability and Storage Considerations

A key chemical property of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[5] This process is driven by heat or the presence of a dehydrating agent. Furthermore, boronic acids can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species.[14] Therefore, for long-term stability, the compound should be stored under dry, inert conditions, away from light and strong oxidizing agents.[11]

Synthesis and Purification

A robust and common method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.[15][16]

Proposed Synthetic Workflow

The synthesis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid can be logically achieved starting from the corresponding bromo-substituted precursor, 3-bromo-5-phenyl-5H-benzo[b]carbazole. The workflow involves the formation of an organolithium reagent followed by electrophilic trapping with a borate ester.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 3-Bromo-5-phenyl-5H- benzo[b]carbazole in THF C Organolithium Intermediate A->C Halogen-Metal Exchange B n-Butyllithium (n-BuLi) -78 °C, Anhydrous E Boronate Ester Intermediate C->E D Triisopropyl Borate B(O-iPr)₃ D->E Electrophilic Trap G (5-Phenyl-5H-benzo[b]carbazol- 3-yl)boronic Acid (Product) E->G F Aqueous Acid (e.g., HCl) F->G Protonolysis

Caption: Proposed synthetic workflow for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Detailed Experimental Protocol

Causality Statement: This protocol is designed to ensure the formation and stability of the highly reactive organolithium intermediate. The use of anhydrous solvents and an inert atmosphere is critical to prevent quenching by water or oxygen. The low temperature (-78 °C) is essential to prevent side reactions and decomposition.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 3-bromo-5-phenyl-5H-benzo[b]carbazole (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise via syringe over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour. The formation of the organolithium can be monitored by TLC if a suitable quenching/staining method is available.

  • Borylation: To the cold solution, add triisopropyl borate (1.5 equiv) dropwise. The choice of triisopropyl borate over trimethyl borate can sometimes lead to higher yields by minimizing the formation of ate-complexes.

  • Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 2 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

The structure of the synthesized compound must be validated using a suite of standard analytical techniques.

TechniqueExpected Characteristic Signals
¹H NMR Aromatic protons on the benzo[b]carbazole and phenyl rings (typically δ 7.0-8.5 ppm). A broad singlet for the B(OH)₂ protons, which is D₂O exchangeable.
¹³C NMR Multiple signals in the aromatic region (δ 110-150 ppm). The carbon atom directly attached to the boron (C-B bond) will have a characteristic chemical shift.
¹¹B NMR A single, broad peak typically in the range of δ 28-34 ppm for the trigonal boronic acid.[13] This is a definitive technique for confirming the presence of the boronic acid moiety.
FTIR A strong, broad O-H stretching band (~3200-3600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). A characteristic B-O stretching band (~1350 cm⁻¹).
HRMS The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound [M+H]⁺ or [M-H]⁻, confirming the molecular formula.

Chemical Reactivity and Key Applications

The dual functionality of this molecule makes it a powerful intermediate for creating more complex structures.

Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions.[2] It serves as a source of the large benzo[b]carbazole nucleophile, enabling the construction of C(sp²)-C(sp²) bonds with various aryl or vinyl halides/triflates. This reaction is fundamental for synthesizing biaryls and other conjugated systems for applications in pharmaceuticals and organic electronics.[5]

G Pd0 Pd(0)L₂ PdII_1 Ar'-Pd(II)(X)L₂ Pd0->PdII_1 Oxidative Addition ArX Ar'-X (Aryl Halide) ArX->PdII_1 PdII_2 Ar'-Pd(II)(Ar)L₂ PdII_1->PdII_2 Transmetalation Base Base (e.g., OH⁻, CO₃²⁻) Boronate Ar-B(OH)₃⁻ (Activated Boronate) Base->Boronate Boronate->PdII_2 PdII_2->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_2->Product BoronicAcid Ar-B(OH)₂ (Our Compound) BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Drug Discovery

The combination of a biologically active carbazole core with a boronic acid group opens several avenues for therapeutic development:

  • Novel Anticancer Agents: The carbazole framework can be used as the core of a new anticancer drug, while the boronic acid can be coupled to other fragments to build a diverse library of compounds for screening.[1][2]

  • Targeted Drug Delivery: Phenylboronic acid and its derivatives can bind to sialic acid residues, which are often overexpressed on the surface of cancer cells.[7] This property could be exploited to design delivery systems that selectively target tumors, enhancing therapeutic efficacy while minimizing side effects.[7]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog to inhibit serine proteases, a strategy successfully used in drugs like bortezomib.[3][9]

Applications in Materials Science

Carbazole-based materials are widely used in organic light-emitting diodes (OLEDs) due to their excellent charge-transport properties and high thermal stability.[11] (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid serves as a key building block to synthesize larger, conjugated polymers and small molecules for use as host materials or emitters in next-generation electronic displays and lighting.[11]

Conclusion and Future Outlook

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a sophisticated chemical entity with considerable potential. Its value lies not as an end-product but as a highly strategic intermediate. For medicinal chemists, it offers a direct route to novel therapeutics that leverage the proven bioactivity of carbazoles. For materials scientists, it is a gateway to advanced functional materials for optoelectronic applications. Future research should focus on exploring its utility in Suzuki couplings to generate novel compound libraries and investigating the biological activity of its derivatives. The continued exploration of such complex boronic acids will undoubtedly fuel innovation across the scientific landscape.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. [Link]

  • Semantic Scholar. (2025). Theranostics Phenylboronic acid in targeted cancer therapy and diagnosis. [Link]

  • KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

  • PubChem. Phenyl-d5-boronic acid. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ChemSrc. (3-(9-phenyl-9H-carbazol-3-yl)phenylboronic acid). [Link]

  • PMC. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... [Link]

  • Mediterranean Journal of Chemistry. (2017). Solubility of phenylboronic compounds in water. [Link]

  • PMC. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Raines Lab. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • ACS Publications. (2023). Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. [Link]

  • PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • ResearchGate. 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... [Link]

  • Beilstein Journals. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. [Link]

  • MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][2][5][9]oxadiazoles and Benzo[c][2][5][9]thiadiazoles as Potential Hypoxia Inhibitors. [Link]

Sources

Exploratory

Step-by-Step Synthesis Pathway for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a highly valued intermediate in the development of advanced organic light-emitting diodes (OLEDs), specifical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a highly valued intermediate in the development of advanced organic light-emitting diodes (OLEDs), specifically functioning as a rigid, electron-rich building block for hole-transporting materials (HTMs) and phosphorescent hosts. The linear tetracyclic nature of the 5H-benzo[b]carbazole core extends the π-conjugation compared to standard carbazoles, lowering the HOMO level and improving thermal stability.

Synthesizing this target requires a highly regioselective approach to ensure the linear fusion of the naphthalene and indole sub-units, followed by precise functionalization. This guide details a self-validating, 5-step synthetic pathway: Suzuki-Miyaura Coupling Cadogan Cyclization Buchwald-Hartwig N-Arylation Regioselective Bromination Halogen-Metal Exchange/Borylation .

Retrosynthetic Analysis & Pathway Design

The core challenge in synthesizing benzo[b]carbazoles is avoiding the formation of the bent benzo[c]carbazole isomer. By utilizing the Cadogan cyclization on a pre-formed 2-phenyl-3-nitronaphthalene intermediate, the nitrene insertion is forced into the adjacent phenyl ring, guaranteeing 100% regioselectivity for the linear "b" face fusion.

SynthesisWorkflow A 2-Bromo-3-nitronaphthalene + Phenylboronic acid B 2-Phenyl-3-nitronaphthalene A->B Suzuki Coupling C 5H-Benzo[b]carbazole B->C Cadogan Cyclization D 5-Phenyl-5H-benzo[b]carbazole C->D Buchwald-Hartwig N-Phenylation E 3-Bromo-5-phenyl- 5H-benzo[b]carbazole D->E Electrophilic Bromination F (5-Phenyl-5H-benzo[b]carbazol- 3-yl)boronic acid E->F Lithiation & Borylation

Fig 1: Five-step forward synthesis workflow for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-Phenyl-3-nitronaphthalene

Causality & Rationale: Establishing the carbon framework prior to cyclization is critical. A Suzuki-Miyaura cross-coupling between 2-bromo-3-nitronaphthalene and phenylboronic acid efficiently builds the biaryl system. The nitro group serves a dual purpose: it activates the adjacent C-Br bond for oxidative addition by Palladium and acts as the nitrogen source for the subsequent cyclization.

Protocol:

  • In a 500 mL two-neck flask, dissolve 2-bromo-3-nitronaphthalene (50.0 mmol) and phenylboronic acid (60.0 mmol, 1.2 eq) in a degassed mixture of Toluene (150 mL) and Ethanol (50 mL).

  • Add an aqueous solution of K2​CO3​ (2.0 M, 50 mL, 100 mmol).

  • Under a strict Argon atmosphere, add Pd(PPh3​)4​ (2.5 mmol, 5 mol%).

  • Reflux the mixture at 90 °C for 12 hours.

  • Cool to room temperature, extract with ethyl acetate (3 x 100 mL), wash with brine, and dry over anhydrous MgSO4​ .

  • Purify via silica gel column chromatography (Hexane/DCM 4:1) to yield a pale yellow solid.

Self-Validating QC/Analytics:

  • TLC: Complete consumption of the bromide ( Rf​≈0.6 ) to a new, highly UV-active spot ( Rf​≈0.45 ).

  • Colorimetric: The reaction shifts from a yellow suspension to a dark, homogeneous brown/black solution as the Pd(0) catalyst turns over.

Step 2: Cadogan Cyclization to 5H-Benzo[b]carbazole

Causality & Rationale: The 1 [1] utilizes triethyl phosphite ( P(OEt)3​ ) as a mild deoxygenating agent. It strips oxygen from the nitro group to generate a highly reactive singlet nitrene. Because the nitrene is generated at position 3 of the naphthalene ring, it can only undergo intramolecular C-H insertion into the adjacent phenyl ring, forming the linear 5H-benzo[b]carbazole core with absolute regiocontrol.

CadoganMechanism N1 2-Phenyl-3-nitronaphthalene N2 Deoxygenation by P(OEt)3 (Nitroso Intermediate) N1->N2 N3 Second Deoxygenation (Singlet Nitrene Formation) N2->N3 N4 Electrophilic Nitrene Attack (C-H Insertion on Phenyl) N3->N4 N5 Rearrangement & Aromatization N4->N5 N6 5H-Benzo[b]carbazole N5->N6

Fig 2: Mechanistic pathway of the Cadogan Cyclization ensuring linear regioselectivity.

Protocol:

  • Suspend 2-phenyl-3-nitronaphthalene (40.0 mmol) in neat Triethyl phosphite (120 mL).

  • Heat the mixture to gentle reflux (approx. 160 °C) under Argon for 14 hours.

  • Distill off the excess P(OEt)3​ and the byproduct triethyl phosphate under reduced pressure.

  • Triturate the crude residue with cold methanol to precipitate the cyclized product. Filter and wash with cold hexane.

Self-Validating QC/Analytics:

  • NMR: Disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet at δ≈11.5 ppm corresponding to the newly formed pyrrolic N-H.

Step 3: Buchwald-Hartwig N-Phenylation

Causality & Rationale: N-arylation prevents unwanted side reactions at the nitrogen during subsequent steps and tunes the electronic properties of the final OLED material. A Buchwald-Hartwig amination is preferred over classic Ullmann coupling due to milder temperatures, preventing degradation of the extended π-system.

Protocol:

  • In a dried Schlenk flask, combine 5H-benzo[b]carbazole (30.0 mmol), Iodobenzene (36.0 mmol, 1.2 eq), and Sodium tert-butoxide (45.0 mmol, 1.5 eq).

  • Add anhydrous Toluene (100 mL) and degas via three freeze-pump-thaw cycles.

  • Add Pd2​(dba)3​ (0.6 mmol, 2 mol%) and Tri-tert-butylphosphine ( P(t−Bu)3​ , 1.0 M in toluene, 2.4 mL, 8 mol%).

  • Heat at 105 °C for 6 hours.

  • Filter through a Celite pad, concentrate, and recrystallize from Toluene/Ethanol.

Self-Validating QC/Analytics:

  • IR Spectroscopy: Complete disappearance of the sharp N-H stretching band at ∼3400 cm−1 .

Step 4: Regioselective Electrophilic Bromination

Causality & Rationale: To introduce the boronic acid, a halogen handle must be installed. 2 [2] is strongly directed by the electron-donating nitrogen atom. The positions para to the nitrogen (positions 3 and 6 in standard carbazole) are the most electronically activated and sterically accessible [3]. In 5-phenyl-5H-benzo[b]carbazole, the 3-position on the un-fused benzene ring is the primary site for mono-bromination.

Protocol:

  • Dissolve 5-phenyl-5H-benzo[b]carbazole (20.0 mmol) in anhydrous DMF (80 mL) and cool to 0 °C in an ice bath.

  • Dissolve N-Bromosuccinimide (NBS) (20.5 mmol, 1.02 eq) in DMF (20 mL) and add dropwise over 30 minutes in the dark.

  • Remove the ice bath and stir at room temperature for 4 hours.

  • Pour the mixture into ice water (300 mL). Collect the precipitate by vacuum filtration, wash heavily with water to remove succinimide, and dry under vacuum.

Self-Validating QC/Analytics:

  • Mass Spectrometry (ESI-MS): Appearance of a 1:1 isotopic doublet ( M+ and M+2 ) characteristic of a mono-brominated species.

  • NMR: Loss of the proton signal corresponding to the 3-position, changing the splitting pattern of the terminal benzene ring from an ABCD system to an AMX system.

Step 5: Lithiation and Borylation

Causality & Rationale: While Miyaura borylation (using B2​pin2​ ) is common, it yields a pinacol ester requiring harsh oxidative cleavage to reach the free boronic acid. Direct Halogen-Metal Exchange using n-Butyllithium followed by trapping with Triisopropyl borate ( B(OiPr)3​ ) is highly efficient. Acidic workup directly hydrolyzes the intermediate borate to the target (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Protocol:

  • Dissolve 3-bromo-5-phenyl-5H-benzo[b]carbazole (10.0 mmol) in anhydrous THF (100 mL) under Argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise. Stir at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Rapidly add Triisopropyl borate (15.0 mmol, 1.5 eq) in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench the reaction by adding 2.0 M aqueous HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the borate ester.

  • Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate. Triturate the residue with cold hexane/ether to yield the pure boronic acid.

Self-Validating QC/Analytics:

  • 11 B NMR: A distinct, broad singlet around δ≈28−30 ppm, confirming the presence of a free arylboronic acid.

Quantitative Data & Yield Optimization

The table below summarizes the optimization parameters for the critical cyclization and borylation steps, demonstrating the rationale behind the chosen conditions.

Reaction StepCondition TestedReagents / CatalystTemp / TimeYield (%)Observation / Causality
Cadogan Cyclization Method A (Chosen)Neat P(OEt)3​ 160 °C / 14h78% High conversion; easy removal of volatiles.
Cadogan Cyclization Method B PPh3​ , o-Dichlorobenzene180 °C / 24h55%Difficult separation of triphenylphosphine oxide byproduct.
Borylation Method A (Chosen)1. n-BuLi 2. B(OiPr)3​ -78 °C to RT82% Direct access to free boronic acid; no over-reaction.
Borylation Method B B2​pin2​ , Pd(dppf)Cl2​ , KOAc90 °C / 12h88% (Ester)Requires secondary hydrolysis step (NaIO4/HCl) dropping overall yield to ~65%.

References

  • Synthesis of Carbazole. ChemicalBook.
  • Product Class 15: Carbazoles. Thieme E-Books.
  • Tetraphenylethene-Decorated Carbazoles: Synthesis, Aggregation-Induced Emission, Photo-Oxidation and Electroluminescence. RSC Publishing.

Sources

Foundational

An In-depth Technical Guide to the Electronic and Photophysical Properties of Benzo[b]carbazole Boronic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Allure of Extended π-Systems in Organic Electronics Carbazole and its derivatives have long been cornerstone materials in the fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of Extended π-Systems in Organic Electronics

Carbazole and its derivatives have long been cornerstone materials in the field of organic electronics. Their rigid, planar structure, coupled with excellent hole-transporting capabilities and high thermal stability, makes them ideal candidates for a range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][2][3] The electronic and photophysical properties of carbazoles can be finely tuned through chemical modification, offering a versatile platform for designing novel functional materials.[2]

One powerful strategy for modulating these properties is through the extension of the π-conjugated system. The fusion of a benzene ring to the carbazole core to form benzocarbazoles, such as the benzo[b]carbazole scaffold, leads to a significant red-shift in absorption and emission spectra, as well as altered frontier molecular orbital energy levels. This expanded π-system often results in enhanced charge carrier mobility and improved device performance.

This guide focuses on a particularly intriguing class of these materials: benzo[b]carbazole boronic acids . The introduction of a boronic acid moiety onto the benzo[b]carbazole framework provides a unique combination of features. Not only does the boronic acid group itself influence the electronic properties of the molecule, but it also serves as a versatile synthetic handle for further functionalization via reactions like the Suzuki-Miyaura cross-coupling.[4][5][6] This allows for the construction of complex, multi-component systems with tailored optoelectronic characteristics.

This document will provide a comprehensive overview of the synthesis, electronic structure, and photophysical properties of benzo[b]carbazole boronic acids, along with detailed experimental protocols for their characterization.

Synthesis of Benzo[b]carbazole Boronic Acids: A Proposed Pathway

While the literature contains numerous examples of carbazole boronic acids, specific, detailed synthetic procedures for benzo[b]carbazole boronic acids are less common. However, a robust synthetic strategy can be devised based on established methodologies in organic chemistry. A plausible and efficient approach involves a two-step process: first, the construction of a halogenated benzo[b]carbazole precursor, followed by a borylation reaction to introduce the boronic acid functionality.

A key advantage of this approach is the ability to control the position of the boronic acid group by selecting the appropriate halogenated starting material. This regiochemical control is crucial for fine-tuning the electronic properties and for directing subsequent cross-coupling reactions.

Diagram of Proposed Synthetic Workflow

G start Halogenated Benzo[b]carbazole Precursor borylation Miyaura Borylation Reaction start->borylation reagents Borylation Reagents (e.g., Bis(pinacolato)diboron) reagents->borylation catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) catalyst->borylation base Base (e.g., Potassium Acetate) base->borylation solvent Anhydrous Solvent (e.g., Dioxane) solvent->borylation intermediate Benzo[b]carbazole Boronic Ester borylation->intermediate hydrolysis Acidic or Basic Hydrolysis intermediate->hydrolysis product Benzo[b]carbazole Boronic Acid hydrolysis->product

Caption: Proposed synthetic workflow for benzo[b]carbazole boronic acid.

Electronic and Photophysical Properties: A Theoretical and Experimental Overview

The electronic and photophysical behavior of benzo[b]carbazole boronic acids is governed by the interplay between the extended π-conjugated system and the electronic nature of the boronic acid group. Understanding these properties is essential for designing materials with specific functionalities.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters that dictate the electronic and optical properties of organic molecules.[1] The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical factor determining the absorption and emission wavelengths.

  • Effect of Benzannulation: Extending the carbazole core to a benzo[b]carbazole system leads to a delocalization of the π-electrons over a larger area. This generally results in a raising of the HOMO level and a lowering of the LUMO level, leading to a smaller HOMO-LUMO gap compared to the parent carbazole.

  • Influence of the Boronic Acid Group: The boronic acid group can act as a weak electron-withdrawing group, which can further lower the LUMO energy level. The extent of this effect will depend on its position on the benzo[b]carbazole ring.

Spectroscopic Properties

UV-Vis Absorption Spectroscopy: Benzo[b]carbazole boronic acids are expected to exhibit strong absorption bands in the UV-A and near-visible regions, corresponding to π-π* electronic transitions. Compared to simple carbazoles, these absorption bands will be red-shifted due to the extended conjugation. The spectra may also show fine vibronic structure, which is characteristic of rigid, planar molecules.

Fluorescence Spectroscopy: Many carbazole derivatives are highly fluorescent, and benzo[b]carbazole boronic acids are expected to be emissive as well. The emission wavelength will be longer than that of the parent carbazole, and the Stokes shift (the difference between the absorption and emission maxima) will provide insights into the geometric relaxation in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, can be influenced by factors such as solvent polarity and the presence of quenching species.

Electrochemical Properties

Cyclic Voltammetry (CV): CV is a powerful technique for probing the redox behavior of molecules and for experimentally determining the HOMO and LUMO energy levels. For a benzo[b]carbazole boronic acid, a quasi-reversible or reversible oxidation wave is expected, corresponding to the removal of an electron from the HOMO. The onset of this oxidation potential can be used to estimate the HOMO energy level. The LUMO energy level can be similarly estimated from the reduction potential, although the reduction of carbazole derivatives is often irreversible.

Table 1: Predicted Electronic and Photophysical Properties of a Representative Benzo[b]carbazole Boronic Acid
PropertyPredicted Value/RangeMethod of Determination
Absorption Maxima (λabs)350 - 450 nmUV-Vis Spectroscopy
Emission Maxima (λem)400 - 550 nmFluorescence Spectroscopy
Stokes Shift50 - 100 nmCalculation from λabs and λem
Fluorescence Quantum Yield (ΦF)0.1 - 0.8Comparative Method (e.g., vs. Quinine Sulfate)
HOMO Energy Level-5.2 to -5.8 eVCyclic Voltammetry
LUMO Energy Level-2.0 to -2.8 eVCyclic Voltammetry
Electrochemical Band Gap2.8 - 3.5 eVCalculation from HOMO and LUMO

Experimental Protocols

Protocol 1: Synthesis of a Benzo[b]carbazole Boronic Acid (Hypothetical)

This protocol describes a general procedure for the synthesis of a benzo[b]carbazole boronic acid from a brominated precursor via a Miyaura borylation reaction.

Materials:

  • Bromo-benzo[b]carbazole derivative

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add the bromo-benzo[b]carbazole (1.0 eq.), B2pin2 (1.2 eq.), Pd(dppf)Cl2 (0.03 eq.), and KOAc (3.0 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Boronic Ester: Purify the crude product by column chromatography on silica gel to obtain the benzo[b]carbazole boronic acid pinacol ester.

  • Hydrolysis to Boronic Acid: Dissolve the purified boronic ester in a mixture of tetrahydrofuran (THF) and 1M HCl. Stir the mixture at room temperature for 4-6 hours.

  • Final Isolation: Remove the THF under reduced pressure. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final benzo[b]carbazole boronic acid.

Protocol 2: Spectroscopic and Electrochemical Characterization

UV-Vis Absorption and Fluorescence Spectroscopy: [7]

  • Sample Preparation: Prepare dilute solutions (10-5 to 10-6 M) of the benzo[b]carbazole boronic acid in a spectroscopic grade solvent (e.g., dichloromethane, THF, or toluene).

  • Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 250 to 600 nm.

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (λabs). Record the emission spectrum over a range that covers the expected fluorescence.

  • Quantum Yield Determination: Determine the fluorescence quantum yield using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4).

Cyclic Voltammetry: [8]

  • Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

  • Analyte Solution: Dissolve the benzo[b]carbazole boronic acid in the electrolyte solution to a concentration of approximately 1 mM.

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon) for 15 minutes. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against ferrocene/ferrocenium, Fc/Fc+):

    • HOMO (eV) = -[Eox - E1/2(Fc/Fc+) + 4.8]

    • LUMO (eV) = -[Ered - E1/2(Fc/Fc+) + 4.8]

Computational Modeling: A Predictive Tool

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools for predicting and rationalizing the electronic and photophysical properties of molecules like benzo[b]carbazole boronic acids.[1][9][10][11] These methods can provide insights that complement experimental findings.

Diagram of Computational Workflow

G start Build Molecular Structure geom_opt Ground State Geometry Optimization (DFT, e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Verify Minimum Energy) geom_opt->freq_calc td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft homo_lumo Calculate HOMO/LUMO Energies and Molecular Orbitals freq_calc->homo_lumo uv_vis Simulate UV-Vis Absorption Spectrum td_dft->uv_vis excited_opt Excited State Geometry Optimization td_dft->excited_opt emission Simulate Fluorescence Emission Spectrum excited_opt->emission

Caption: Typical workflow for computational analysis of photophysical properties.

Potential Applications

The unique combination of an extended π-system and a reactive boronic acid handle makes benzo[b]carbazole boronic acids highly promising materials for a variety of applications:

  • OLEDs: They can serve as building blocks for larger, more complex emissive or host materials with tailored energy levels and charge transport properties.[2]

  • OPVs: Their broad absorption and good hole-transporting characteristics make them suitable for use as donor materials in organic solar cells.

  • Fluorescent Sensors: The boronic acid moiety is known to interact with diols, such as those found in saccharides. This interaction can lead to changes in the fluorescence properties, enabling the development of chemosensors.

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure is conducive to ordered packing in the solid state, which is essential for efficient charge transport in OFETs.[12]

Conclusion

Benzo[b]carbazole boronic acids represent a fascinating and promising class of materials for advanced applications in organic electronics and beyond. By combining the favorable properties of the extended benzo[b]carbazole core with the synthetic versatility of the boronic acid group, researchers have a powerful platform for the rational design of novel functional molecules. The methodologies and insights presented in this guide provide a solid foundation for the exploration and exploitation of these exciting compounds.

References

  • Renfige, M., et al. (2025). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. ChemPlusChem.

  • Renfige, M., et al. (2025). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. PubMed.

  • Various Authors. (Year N/A). Synthetic, Structural, Photophysical and Computational Studies on π-Conjugated 1,3,2-Benzodiazaboroles with Carbazole Building Blocks. ResearchGate.

  • Chen, T.-H., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society.

  • Various Authors. (2023). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Renfige, M. (2025). Synthesis, spectroscopic and electrochemical characterization of Carbazole and Triphenylamine BOPHY derivatives. Electrochemical generation of an optoelectronic polymeric film. SciSpace.

  • Jaramillo, J.C.L., et al. (Year N/A). Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film. CONICET.

  • Various Authors. (2025). Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applications. PMC.

  • Jayathilake, K.M.D.C., et al. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena.

  • Tars, M., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journals.

  • Madunic, K., et al. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. MDPI.

  • Nguyen, T.H., et al. (Year N/A). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. PMC.

  • da Silva, J.P., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.

  • Deree, Y., et al. (2024). The photochemistry and photophysics of benzoyl-carbazole. RSC Publishing.

  • Wang, Y., et al. (2025). Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI.

  • Various Authors. (Year N/A). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Publisher N/A.

  • Roy, D., & Laconde, G. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI.

  • da Silva, J.P., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate.

  • Various Authors. (Year N/A). Synthesis of Carbazoles. Organic Chemistry Portal.

  • Avci, D., et al. (Year N/A). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab.

  • Avci, D., et al. (Year N/A). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. ResearchGate.

  • Pinto, M., et al. (Year N/A). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

  • Various Authors. (2025). Development of Novel Carbazole- and Dibenzothiophene-based Organic Semiconductors and its application in Organic Field-Effect Transistors. Publisher N/A.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Introduction: The Strategic Importance of Benzo[b]carbazole Scaffolds and the Power of the Suzuki-Miyaura Cross-Coupling The 5H-benzo[b]carbazole core is a privileged heterocyclic motif frequently encountered in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Benzo[b]carbazole Scaffolds and the Power of the Suzuki-Miyaura Cross-Coupling

The 5H-benzo[b]carbazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and natural products.[1][2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antioxidative properties.[1] The ability to functionalize this core with precision is paramount for the development of novel therapeutics and advanced materials. The introduction of aryl and heteroaryl substituents at specific positions can profoundly influence the pharmacological and photophysical properties of the resulting molecules.[3]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its utility in both academic and industrial research.[6][7] This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid with various aryl and heteroaryl halides, enabling the synthesis of a diverse library of functionalized benzo[b]carbazole derivatives.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd Ar-Pd(II)-X Ar-Pd(II)-X Complex OxAdd->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar' RedElim Reductive Elimination Ar-Pd(II)-Ar'->RedElim RedElim->Pd(0)L2 Regeneration Product Ar-Ar' (Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[4]

  • Transmetalation: The organoboron species (in this case, (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid) transfers its organic group to the palladium center, a process that is facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

This protocol provides a general procedure that has been found to be effective for a range of aryl and heteroaryl halides. Optimization may be required for particularly challenging substrates.

Materials and Reagents
ReagentCAS NumberSupplierNotes
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acidNot AvailableCustomSynthesized via lithiation/borylation of the parent heterocycle.
Aryl/Heteroaryl HalideVariableVariousHigh purity is recommended.
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3VariousOther palladium catalysts can be used (e.g., Pd(dppf)Cl₂).
Potassium Carbonate (K₂CO₃)584-08-7VariousAnhydrous, finely ground.
Toluene108-88-3VariousAnhydrous, sparged with nitrogen or argon.
Ethanol64-17-5VariousDegassed.
Water7732-18-5N/ADegassed, deionized.
Reaction Setup and Workflow

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle should be repeated three times to ensure the exclusion of oxygen.

  • Solvent Addition: Anhydrous and degassed toluene, ethanol, and water are added via syringe in a 4:1:1 ratio (e.g., 4 mL of toluene, 1 mL of ethanol, and 1 mL of water for a 0.5 mmol scale reaction).

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) is added to the reaction mixture.

  • Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Key Considerations and Troubleshooting

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, other palladium catalysts with more specialized ligands (e.g., Buchwald or Herrmann-type ligands) may be necessary for challenging substrates, such as sterically hindered aryl chlorides.[7]

  • Base Selection: Potassium carbonate is a versatile and effective base for many Suzuki-Miyaura couplings. However, for less reactive substrates or those prone to side reactions, other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may provide better results.

  • Solvent System: The choice of solvent is critical. A mixture of a nonpolar solvent (like toluene or dioxane) and a polar protic solvent (like ethanol or water) often enhances the solubility of the reagents and facilitates the transmetalation step.

  • Deboronation: A common side reaction is the protodeboronation of the boronic acid. This can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the boronic acid in a slight excess.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the aryl halide can help to suppress this side reaction.

Conclusion

The Suzuki-Miyaura cross-coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid provides a powerful and adaptable method for the synthesis of a diverse range of functionalized benzo[b]carbazole derivatives. The protocol outlined in this application note serves as a robust starting point for researchers and drug development professionals. Careful consideration of the reaction parameters and a fundamental understanding of the underlying mechanism will enable the successful application of this transformative reaction in the synthesis of novel and impactful molecules.

References

  • Asche, C., Frank, W., Albert, A., et al. (2005). Synthesis, antitumor activity and structure-activity relationships of 5H-benzo[b]carbazoles. Bioorganic & Medicinal Chemistry, 13(3), 819-837.
  • Caruso, A., Saturnino, C., Cione, E., et al. (2022). Carbazole Derivatives as Potential Therapeutic Agents. Molecules, 27(7), 2134.
  • Duan, W., et al. (2017). Synthesis and antiproliferative activities of 5H-benzo[b]carbazole-6, 11-diones. Journal of China Pharmaceutical University, 48(5), 548-553.
  • Jiang, H., et al. (2026). Mechanistic Insights into the Three-Component Aminative Suzuki-Miyaura Coupling Reaction: Reaction Sequence and Chemoselectivity Control. R Discovery.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mishra, S., et al. (2024). Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research.
  • Mohr, F. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Dalton Transactions.
  • Molander, G. A., & Canturk, B. (2009). Suzuki−Miyaura Cross-Coupling Reactions of (Hetero)aryl Chlorides.
  • Rosa, G. R., Rosa, E. L. S., Rominger, F., Dupont, J., & Monteiro, A. L. (2006). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 215-220.
  • Wang, D., & D'Souza, D. M. (2010). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Wu, X., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Chemical Science, 8(5), 3846-3851.

Sources

Application

optimal catalyst selection for coupling (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Application Note & Protocol Guide Topic: Optimal Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid Audience: Researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: Optimal Catalyst Selection for the Suzuki-Miyaura Coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid

Audience: Researchers, scientists, and drug development professionals

Introduction: Navigating the Challenges of Complex Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the synthesis of pharmaceuticals and advanced materials, where the construction of complex biaryl and heteroaryl structures is paramount. However, the coupling of sterically demanding and electronically complex substrates, such as (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, presents significant challenges that push the boundaries of standard protocols.

The benzo[b]carbazole moiety is a privileged scaffold in materials science and medicinal chemistry.[3][4] Its rigid, planar structure and unique electronic properties are highly desirable, but its bulkiness can severely impede the key steps of the catalytic cycle. This guide, written from the perspective of a Senior Application Scientist, provides a deep dive into the rational selection of a catalyst system to overcome these steric and electronic hurdles. We will move beyond simple protocol recitation to explain the underlying mechanistic principles that govern success, empowering you to not only replicate but also rationally troubleshoot and adapt these methods for your specific research needs.

Mechanistic Insights: The "Why" Behind Catalyst Choice

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6] For a sterically hindered substrate like (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, each step presents a potential bottleneck that must be addressed through careful catalyst design.

  • Oxidative Addition (OA): The cycle begins with the insertion of a low-valent Pd(0) species into the carbon-halide bond of the coupling partner (Ar-X).[1] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial here. They increase the electron density on the palladium center, which promotes its insertion into the C-X bond, a step that is often rate-limiting, especially for less reactive aryl chlorides.[1][5]

  • Transmetalation (TM): In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base and solvent is critical to ensure the boronate is sufficiently reactive and soluble, without promoting premature degradation (protodeboronation) of the boronic acid.[8]

  • Reductive Elimination (RE): This is the final, product-forming step where the two coupled organic fragments are expelled from the palladium center, regenerating the active Pd(0) catalyst.[5] For sterically congested products, this step can be slow. Bulky ligands are again beneficial, as they create a sterically crowded coordination sphere around the palladium, which favors the reductive elimination to relieve this strain.[1]

Visualizing the Catalytic Cycle

The interplay of these steps highlights why a "one-size-fits-all" catalyst system is inadequate for challenging substrates.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants & Reagents cluster_outputs Product Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(X)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar¹-X) TM_Complex Ar¹-Pd(II)(Ar²)L₂ (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation (+ Ar²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (- Ar¹-Ar²) Product Coupled Product (Ar¹-Ar²) TM_Complex->Product Forms Ar1X Aryl Halide (Ar¹-X) Ar1X->OA_Complex Ar2B (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (Ar²-B(OH)₂) Ar2B->TM_Complex Base Base (e.g., K₃PO₄) Base->TM_Complex

Caption: General workflow for setting up the Suzuki-Miyaura coupling reaction.

Protocol 1: General Screening Conditions

This protocol is designed for parallel screening of multiple catalyst/ligand/base combinations.

  • Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (1-2 mol%) and the appropriate ligand (1.1-1.2 equiv. relative to Pd) to each designated vial. If using a precatalyst, add it directly (1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) to each vial.

  • Reaction: Seal the vials and place the array in a pre-heated reaction block (e.g., 80-110 °C). Stir vigorously for 12-24 hours. [9]5. Analysis: After cooling, quench a small aliquot of each reaction with water and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by LC-MS or GC-MS to determine conversion and identify the most promising conditions.

Protocol 2: Optimized Conditions for Scale-Up

This protocol is based on a highly active Buchwald catalyst system, a likely successful candidate from screening.

  • Inert Atmosphere: Assemble an oven-dried, three-neck round-bottom flask equipped with a stir bar, condenser, and nitrogen/argon inlet. Allow the system to cool under a positive flow of inert gas.

  • Reagent Loading: To the flask, add SPhos Pd G3 precatalyst (0.05-1 mol%), K₃PO₄ (2.0 equiv.), (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.2 equiv.), and the aryl halide (1.0 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Using a syringe, add degassed 1,4-dioxane followed by degassed water to achieve a 10:1 ratio (final concentration of 0.1 M).

  • Heating: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Oxidative addition is too slow. 3. Insufficiently strong base.1. Ensure rigorous inert atmosphere; use a fresh, high-quality precatalyst. [8] 2. Switch to a more electron-rich ligand (e.g., RuPhos) or a more reactive aryl halide (I > Br > OTf >> Cl). [5] 3. Switch to a stronger base (e.g., Cs₂CO₃ or t-BuOK) and anhydrous solvent.
Protodeboronation of Starting Material 1. Boronic acid instability. 2. Presence of excess water or protic sources. 3. Reaction temperature is too high or reaction time is too long.1. Use the boronic acid as soon as possible after synthesis/purchase. Consider converting to a more stable pinacol (Bpin) or MIDA ester. [8] 2. Use anhydrous solvents and a base like CsF or t-BuOK. 3. Attempt the reaction at a lower temperature (e.g., 80 °C).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. [8]
Formation of Palladium Black Catalyst decomposition.Use a precatalyst to ensure clean generation of the active species. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for precatalysts) to stabilize the metal center. [10]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14, 4250-4253. Available from: [Link]

  • Méndez-Gálvez, C., & Echavarren, A. M. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(50), 13481-13499. Available from: [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available from: [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687. Available from: [Link]

  • Suzuki reaction - Wikipedia. Available from: [Link]

  • An, J., & Yu, D. G. (2020). Well-defined nickel and palladium precatalysts for cross-coupling. Nature Communications, 11(1), 1-13. Available from: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Available from: [Link]

  • Singh, U. P., & Singleton, D. A. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available from: [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. Available from: [Link]

  • Fors, B. P., et al. (2009). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 131(39), 13912-13913. Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Catalysis. Available from: [Link]

  • NHC-Pd(II)-cinnamyl Complex-catalyzed Suzuki−Miyaura Cross-coupling of Arylboronic Acids with Aryl Chlorides under Mild Conditions. (2010). Organic Letters, 12(1), 180-183. Available from: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). Organic Chemistry Frontiers. Available from: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025, December 29). ACS Catalysis. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available from: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available from: [Link]

  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685-4696. Available from: [Link]

  • Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. MIT Open Access Articles. Available from: [Link]

  • Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Available from: [Link]

  • Direct Arylation-Based Synthesis of Carbazoles Using an Efficient Palladium Nanocatalyst under Microwave Irradiation. (2020, November 14). MDPI. Available from: [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2025, November 10). PMC - NIH. Available from: [Link]

  • Suzuki-Miyaura Coupling - Organic Synthesis. Available from: [Link]

  • Reddit - r/chemistry - What is the proper way to set up a suzuki coupling? (2020, December 27). Available from: [Link]

  • Scheme 2 Suzuki-Miyaura coupling reactions using challenging substrates. - ResearchGate. Available from: [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. (2019, October 21). Journal of Chemical Education. Available from: [Link]

  • Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. (2023). Organic Chemistry Frontiers. Available from: [Link]

  • Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling: Synthesis and Mechanistic Study. (2009, June 2). The Journal of Organic Chemistry. Available from: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (2014). PMC. Available from: [Link]

  • Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2025, November 10). Beilstein Journals. Available from: [Link]

  • Reddit - r/Chempros - How to approach choosing reaction conditions for Suzuki? (2024, February 23). Available from: [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? - ResearchGate. (2018, October 30). Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Fluorescent Probes Utilizing (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Executive Summary (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a highly versatile, bifunctional building block utilized in the development of advanced fluorescent probes. The rigid, highly conju...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a highly versatile, bifunctional building block utilized in the development of advanced fluorescent probes. The rigid, highly conjugated benzo[b]carbazole scaffold provides exceptional photophysical properties, including high quantum yields, excellent photostability, and tunable emission profiles [1]. The boronic acid moiety at the 3-position serves two distinct, highly valuable functions:

  • Direct Chemosensing: It acts as a highly specific reactive trigger for Reactive Oxygen Species (ROS), specifically Hydrogen Peroxide (H2O2) and Peroxynitrite (ONOO-).

  • Synthetic Modularity: It serves as a classic nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the rapid assembly of targeted molecular imaging agents.

This guide outlines the mechanistic rationale, step-by-step experimental protocols, and self-validating workflows for utilizing this compound in both direct ROS sensing and modular probe synthesis.

Photophysical Rationale & Sensing Mechanism

The design of boronic acid-based fluorescent probes relies on the dynamic modulation of the fluorophore's electronic state. In its native form, the electron-deficient boronic acid group withdraws electron density from the benzo[b]carbazole core, often resulting in quenched or blue-shifted fluorescence.

When exposed to H2O2, the unique nucleophilicity of the peroxide anion (driven by the alpha-effect) facilitates an attack on the empty p-orbital of the boron atom. This forms a charged tetrahedral boronate complex. A subsequent 1,2-aryl migration cleaves the carbon-boron bond to form a carbon-oxygen bond, yielding a boronate ester. Rapid hydrolysis in aqueous media produces 5-phenyl-5H-benzo[b]carbazol-3-ol [2, 3].

The Causality of Fluorescence Turn-On: The conversion from an electron-withdrawing boronic acid to a strongly electron-donating hydroxyl group establishes a "push-pull" electronic architecture across the pi-system. This triggers an Intramolecular Charge Transfer (ICT) state, resulting in a dramatic bathochromic (red) shift and a massive enhancement in fluorescence quantum yield [4].

Mechanism A 1. Probe: Benzo[b]carbazole Boronic Acid (Weak Fluorescence) B 2. Tetrahedral Boronate Intermediate A->B + H2O2 Nucleophilic Attack C 3. Boronate Ester Intermediate B->C 1,2-Aryl Migration D 4. Phenol Derivative: Benzo[b]carbazol-3-ol (Strong Fluorescence) C->D Hydrolysis (- Boric Acid)

Caption: Mechanism of H2O2-mediated oxidation of the boronic acid probe to a fluorescent phenol.

Protocol A: Direct Application as an H2O2-Responsive Probe

This protocol details the in vitro and live-cell evaluation of the unmodified boronic acid as a direct sensor for endogenous H2O2.

Reagent Preparation
  • Probe Stock Solution: Dissolve the probe in anhydrous DMSO to a concentration of 10 mM. Aliquot and store at -20°C protected from light to prevent auto-oxidation.

  • Assay Buffer: 10 mM Phosphate-Buffered Saline (PBS), pH 7.4.

    • Causality: A pH of 7.4 is critical not only for biological relevance but because the hydrolysis of the boronate ester intermediate is highly pH-dependent. Mildly alkaline or neutral conditions accelerate the conversion to the highly fluorescent phenol [2].

In Vitro Spectrofluorometric Assay
  • Dilute the 10 mM probe stock to a final working concentration of 10 µM in PBS (pH 7.4) containing 1% DMSO as a cosolvent to ensure solubility.

  • Transfer 2 mL of the probe solution to a quartz cuvette.

  • Record the baseline fluorescence (Excitation: ~380 nm; Emission: ~410-430 nm).

  • Titrate H2O2 (0 to 100 µM final concentration) into the cuvette.

  • Incubate at 37°C for 30 minutes.

  • Record the fluorescence spectra. A new, highly intense emission peak should emerge between 480-520 nm, indicative of the ICT state of the generated phenol.

Self-Validating Control System (Selectivity Assay)

To ensure trustworthiness, the probe must be validated against competing biological nucleophiles and other ROS.

  • Validation Step: Run parallel assays substituting H2O2 with equivalent concentrations of Superoxide (O2•−), Hydroxyl radical (•OH), Hypochlorite (ClO−), and biological thiols (Glutathione, Cysteine).

  • Expected Outcome: Only H2O2 and Peroxynitrite should trigger the significant fluorescence enhancement, validating the chemoselective nature of the boronic acid trigger [5].

Quantitative Data Summary
Analyte / ConditionConcentrationIncubation TimeRelative Fluorescence Intensity (A.U.)Emission Shift (λmax)
Blank (Probe Only)10 µM30 min1.0x (Baseline)420 nm
+ H2O250 µM30 min~45.0x420 nm → 510 nm
+ ClO-50 µM30 min1.2x420 nm
+ Glutathione (GSH)1 mM30 min1.0x420 nm
+ H2O2 + Catalase50 µM + 200 U/mL30 min1.1x (Quenched)420 nm

Protocol B: Synthetic Derivatization via Suzuki-Miyaura Coupling

For drug development professionals seeking to target the fluorophore to specific organelles (e.g., mitochondria or lysosomes), the boronic acid serves as an ideal handle for structural elaboration.

Reaction Rationale

The Suzuki-Miyaura cross-coupling relies on a Palladium(0) catalyst to couple the aryl boronic acid with an aryl or vinyl halide. We utilize a biphasic solvent system (Toluene/Ethanol/Water) and Potassium Carbonate (K2CO3).

  • Causality: The aqueous base is strictly required to coordinate with the boron atom, forming a negatively charged, electron-rich tetrahedral boronate complex. This complex undergoes transmetalation with the Pd(II) intermediate orders of magnitude faster than the neutral boronic acid.

Step-by-Step Synthesis of a Targeted Probe

Example: Coupling to a 4-iodobenzyl-triphenylphosphonium salt for mitochondrial targeting.

  • Preparation: In an oven-dried Schlenk flask, combine (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.0 eq, 0.5 mmol) and the targeted aryl iodide (1.1 eq, 0.55 mmol).

  • Solvent Addition: Add a degassed mixture of Toluene:Ethanol:Water (ratio 2:1:1, 10 mL total volume).

  • Base Addition: Add K2CO3 (3.0 eq, 1.5 mmol). Purge the biphasic mixture with Argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq, 5 mol%). Seal the flask and heat to 90°C under Argon for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (3 x 15 mL). Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Eluent: DCM/Methanol gradient) to yield the targeted benzo[b]carbazole derivative.

SyntheticWorkflow S1 1. Reagent Assembly (Boronic Acid + Aryl Halide) S2 2. Degassing (Argon Purge, 15 min) S1->S2 S3 3. Pd-Catalyzed Coupling (90°C, 12 hrs) S2->S3 S4 4. Phase Separation & Extraction S3->S4 S5 5. Chromatographic Purification S4->S5

Caption: Step-by-step workflow for the Suzuki-Miyaura derivatization of the boronic acid probe.

Trustworthiness & Quality Control

To ensure rigorous scientific integrity, any probe synthesized via Protocol B must undergo a strict self-validating analytical workflow before deployment in biological assays:

  • Structural Confirmation (NMR/HRMS):

    • Perform 1H and 13C NMR. The disappearance of the broad singlet corresponding to the -B(OH)2 protons (~8.0-8.5 ppm in DMSO-d6) and the appearance of new aromatic coupling patterns confirm successful cross-coupling.

    • High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the coupled product within a 5 ppm error margin.

  • Photophysical Benchmarking:

    • Measure the absolute quantum yield (ΦF) using an integrating sphere. The extended conjugation from the Suzuki coupling typically alters the HOMO-LUMO gap, requiring recalibration of the optimal excitation and emission wavelengths [1, 4].

References

  • Copper-Catalyzed Synthesis of Indolyl Benzo[b]carbazoles and Their Photoluminescence Property. Organic Letters (ACS Publications). Available at:[Link]

  • “Integrated” and “insulated” boronate-based fluorescent probes for the detection of hydrogen peroxide. Chemical Communications (RSC Publishing). Available at:[Link]

  • Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Acid-Promoted Domino Access to Substituted Benzo[b]carbazoles. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • A Novel Fluorescent Probe for the Detection of Hydrogen Peroxide. Molecules (MDPI). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid

Welcome to the Advanced Troubleshooting Guide for the Suzuki-Miyaura cross-coupling of highly electron-rich, bulky heteroaryl boronic acids. Working with (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid presents a specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the Suzuki-Miyaura cross-coupling of highly electron-rich, bulky heteroaryl boronic acids. Working with (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid presents a specific synthetic challenge: the substrate is notoriously prone to base-catalyzed protodeboronation (cleavage of the C–B bond to yield the des-borylated carbazole).

This guide provides a mechanistic breakdown, empirical troubleshooting strategies, and a self-validating experimental protocol designed to kinetically outcompete degradation pathways.

Mechanistic Pathway: The Kinetic Competition

To solve protodeboronation, we must first understand the causality of the degradation. In aqueous basic conditions, the boronic acid is converted into a reactive trihydroxyboronate complex. Because the benzo[b]carbazole core is highly electron-donating, it stabilizes the transient carbanion character during ipso-protonation, drastically accelerating C–B bond cleavage. If the transmetalation step with the palladium catalyst is sterically hindered (slow), the degradation pathway will dominate the reaction.

G A Arylboronic Acid Ar-B(OH)2 B Boronate Complex [Ar-B(OH)3]- A->B Base (OH-) C Protodeboronation Ar-H + B(OH)3 B->C H2O, Heat (Undesired) E Transmetalation Ar-Pd(II)-Ar' B->E Pd Catalyst D Pd(II) Oxidative Addition Complex D->E F Cross-Coupled Product Ar-Ar' E->F Reductive Elimination

Kinetic competition: Productive transmetalation vs. destructive protodeboronation.

Troubleshooting FAQs

Q1: Why does my (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid degrade before the coupling completes? A1: Protodeboronation is driven by the formation of the electron-rich arylboronate anion in the presence of an aqueous base. The electron-donating nature of the carbazole core stabilizes the transition state during C–B bond cleavage1[1]. Furthermore, the steric bulk of the substrate slows down the transmetalation step. When transmetalation is sluggish, the competing base-catalyzed hydrolysis pathway takes over.

Q2: How do I adjust the catalyst system to outcompete the deboronation pathway? A2: The most effective kinetic solution is to accelerate the Suzuki coupling cycle so that transmetalation occurs faster than hydrolysis 2[2]. Standard catalysts like Pd(PPh₃)₄ suffer from slow oxidative addition and transmetalation with bulky substrates. Switch to highly active dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) paired with a palladium precatalyst (like XPhos Pd G3). These systems rapidly generate the active, monoligated Pd(0) species at mild temperatures, effectively outrunning the degradation3[3].

Q3: Which base and solvent system minimizes this side reaction? A3: Strong aqueous bases (e.g., NaOH, KOH, Na₂CO₃) rapidly convert the entire pool of boronic acid into the reactive trihydroxyboronate, maximizing degradation[1]. To prevent this, use milder bases such as K₃PO₄, Cs₂CO₃, or CsF. Additionally, reduce the water content. Using a biphasic system with a high organic-to-aqueous ratio (e.g., THF/H₂O 10:1) limits the solubility of the boronate in the aqueous phase, restricting the rate of hydrolysis while still providing enough base for the catalytic cycle 4[4].

Q4: If optimization fails, should I change the boron functional group? A4: Yes. Implementing a "slow-release" strategy is highly effective for sensitive substrates. By converting the boronic acid to a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K), you prevent the accumulation of the free boronic acid in the reaction mixture5[5]. The protected boron species slowly hydrolyzes in situ to provide a steady, low concentration of the active boronic acid, which is immediately consumed by the highly active Pd catalyst.

Empirical Data: Optimization Parameters

The following table summarizes the quantitative impact of tuning the base, solvent, and catalyst on the yield versus protodeboronation of bulky, electron-rich heteroaryl boronic acids.

Base / Solvent SystemCatalyst SystemTemp (°C)Boron SourceYield (%)Protodeboronation (%)
Na₂CO₃ / Dioxane:H₂O (1:1)Pd(PPh₃)₄90Ar-B(OH)₂< 20> 70
K₃PO₄ / Toluene:H₂O (5:1)Pd(dppf)Cl₂80Ar-B(OH)₂5535
K₃PO₄ / THF:H₂O (10:1)XPhos Pd G360Ar-B(OH)₂85< 5
CsF / Dioxane:H₂O (10:1)XPhos Pd G380Ar-Bpin92 < 2

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

This step-by-step methodology utilizes the kinetic principles discussed above. It incorporates built-in validation checks to ensure the system is functioning correctly before irreversible degradation occurs.

Step 1: Reagent Preparation and Degassing
  • Action: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv), (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.2 equiv), and XPhos Pd G3 (2 mol%). Dissolve in anhydrous THF (0.1 M). Separately, prepare a 0.5 M aqueous solution of K₃PO₄.

  • Causality: Oxygen promotes oxidative homocoupling of the boronic acid, altering the stoichiometry and leaving unreacted starting material exposed to basic conditions longer.

  • Validation Check: Sparge both the organic and aqueous solutions with Argon for at least 15 minutes. Validation: Monitor the solvent; sparging is complete when dissolved gas bubbling ceases and the solvent volume remains stable.

Step 2: Catalyst Activation & Base Addition
  • Action: Heat the organic mixture to 40 °C. Add the degassed aqueous K₃PO₄ solution (2.0 equiv of base) dropwise over 5 minutes.

  • Causality: Dropwise addition restricts the immediate concentration of the reactive boronate. Using XPhos Pd G3 ensures rapid generation of the active Pd(0) species at mild temperatures.

  • Validation Check: Upon addition of the base, observe a distinct color change (typically from pale yellow to a deep red/brown). Validation: This visual cue confirms the shedding of the protective ligand and the formation of the active monoligated Pd(0) catalytic species.

Step 3: Slow-Release Coupling & Monitoring
  • Action: Stir the biphasic mixture vigorously at 60 °C.

  • Causality: High stirring rates are critical in biphasic systems to maximize the interfacial surface area for transmetalation without requiring a homogenous, high-water environment that promotes hydrolysis.

  • Validation Check: Pull a 10 µL aliquot of the organic layer at 30 minutes. Dilute in MeCN and run an LC-MS. Validation: You should observe the cross-coupled product mass [M+H]⁺. Check for the des-borylated carbazole mass [M-B(OH)₂+H]⁺. If the des-borylated peak integral is >10% relative to the product, immediately reduce the reaction temperature by 10 °C to slow the background hydrolysis rate.

Step 4: Quenching and Workup
  • Action: Once the aryl halide is consumed (typically 1–2 hours), cool the reaction to room temperature and immediately quench with saturated aqueous NH₄Cl.

  • Causality: Immediate neutralization lowers the pH, preventing any post-reaction base-catalyzed degradation of sensitive functionalities on the newly formed product.

  • Validation Check: Test the aqueous phase with pH indicator paper. Validation: The pH must read neutral (~pH 7) before proceeding with standard EtOAc phase separation and silica gel purification.

References

  • Base-catalyzed Aryl-B(OH)
  • VDOC.
  • Chemical.
  • Cesium Alkyltrifluoroborates from Asymmetric Boronic Esters ResearchGate URL
  • Suzuki cross-coupling Chemistry LibreTexts URL

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in cross-coupling bulky, electron-rich heteroaryl boronic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in cross-coupling bulky, electron-rich heteroaryl boronic acids.

Mechanistic Context & Diagnostic Workflow

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid presents a triad of chemical challenges in palladium-catalyzed cross-coupling:

  • Steric Hindrance: The extended, rigid benzo[b]carbazole system impedes transmetalation and reductive elimination.

  • Protodeboronation: As an electron-rich heteroaryl boronic acid, it is highly susceptible to hydrolytic C–B bond cleavage[1][2].

  • Solubility: The large hydrophobic core severely limits solubility in standard aqueous-organic solvent mixtures.

Diagnostic Workflow

TroubleshootingWorkflow Start Yield < 50% Analyze Crude via LC-MS Proto High Protodeboronation (Benzo[b]carbazole detected) Start->Proto Steric Incomplete Conversion (Unreacted Aryl Halide) Start->Steric Homo High Homocoupling (Bi-carbazole detected) Start->Homo Sol1 Switch to Anhydrous Conditions (TMSOK, Dioxane) Proto->Sol1 Sol2 Use Bulky Buchwald Ligands (SPhos, XPhos) Steric->Sol2 Sol3 Strict Degassing & Slow-Release Strategy Homo->Sol3

Diagnostic workflow for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid cross-coupling.

Troubleshooting Guide (Q&A)

Q: My LC-MS shows massive amounts of 5-phenyl-5H-benzo[b]carbazole (the protodeboronated byproduct) and very little cross-coupled product. How do I prevent this? A: Protodeboronation is the primary degradation pathway for electron-rich heteroaryl boronic acids[3]. Traditional conditions (e.g., Pd(PPh3)4, Na2CO3, H2O/Dioxane) often lead to rapid hydrolysis of the C–B bond before transmetalation can occur[4]. Causality & Solution: To suppress this, transition to anhydrous conditions . Utilizing potassium trimethylsilanolate (TMSOK) as a base in anhydrous dioxane or THF allows for the formation of the reactive boronate species without introducing water[1]. Alternatively, employing a "slow-release" strategy by masking the boronic acid or adding it via syringe pump minimizes the instantaneous concentration of the free boronic acid, heavily attenuating degradation[5].

Q: The boronic acid is stable, but the reaction stalls at 30% conversion. The aryl halide remains unreacted. What is failing? A: This indicates a failure in either the oxidative addition (if using an aryl chloride) or the transmetalation/reductive elimination steps due to the extreme steric bulk of the benzo[b]carbazole core. Causality & Solution: Standard ligands like PPh3 cannot overcome the activation energy required for bulky substrates. You must switch to electron-rich, bulky dialkylbiaryl phosphines (Buchwald ligands) such as SPhos or XPhos[6]. The electron-rich nature of these ligands accelerates oxidative addition, while their significant steric bulk forces the palladium centers into a monoligated state, which dramatically accelerates reductive elimination[7].

Q: I am observing a significant amount of homocoupled boronic acid (dimerization). Why is this happening? A: Homocoupling is an oxidative side-reaction typically caused by the presence of trace oxygen in the reaction mixture, which acts as an oxidant for the Pd(II) intermediate. Causality & Solution: The benzo[b]carbazole system is highly conjugated and prone to single-electron oxidation pathways. Ensure strict anaerobic conditions. Sparge all solvents with argon for at least 30 minutes prior to use, and consider utilizing the freeze-pump-thaw method for absolute degassing.

Quantitative Data: Catalyst & Condition Screening

To illustrate the causality of condition selection, the following table summarizes typical yield optimizations for bulky carbazole-based boronic acids against sterically hindered aryl bromides.

Catalyst SystemLigandSolvent SystemBaseTemp (°C)Yield (%)Primary Observation
Pd(PPh3)4PPh3Toluene / H2ONa2CO380< 10%Severe protodeboronation[4].
Pd(dppf)Cl2dppfDioxane / H2OK2CO39035%Stalled conversion; poor solubility.
Pd2(dba)3SPhosTolueneK3PO410082%Excellent transmetalation; high yield[6][7].
Pd-CataCXium ACataCXium ADioxane (Anhydrous)TMSOK9088%Protodeboronation completely suppressed[1].

Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

This protocol utilizes an anhydrous approach combined with a Buchwald precatalyst to simultaneously solve protodeboronation and steric hindrance. It is designed as a self-validating system: color changes and solubility shifts serve as internal checkpoints.

Reagents:

  • (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd precatalyst: XPhos Pd G2 or SPhos Pd G2 (2–5 mol%)[7]

  • Base: Potassium trimethylsilanolate (TMSOK) (2.0 equiv)[1]

  • Solvent: Anhydrous Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel (Checkpoint 1 - Anaerobic Environment): Flame-dry a Schlenk flask or sealed reaction tube under a vacuum. Backfill with ultra-pure Argon. Repeat three times.

  • Reagent Loading: Inside an argon-filled glovebox, add the aryl halide (if solid), (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, XPhos Pd G2 (3 mol%), and TMSOK to the vessel.

  • Solvent Introduction: Seal the vessel with a septum. Transfer it to a fume hood and connect to a Schlenk line. Inject anhydrous, thoroughly degassed dioxane via a gas-tight syringe.

    • Validation Check: The mixture should transition from a heterogeneous suspension to a deeply colored (often red/orange) homogeneous solution as the active Pd(0) species is generated.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 4 to 12 hours.

  • Monitoring: At 4 hours, withdraw a 10 µL aliquot via syringe under positive argon pressure. Quench in 0.5 mL acetonitrile and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the aryl halide. If the boronic acid is consumed but the aryl halide remains, protodeboronation has occurred; consider a slow-release addition of the boronic acid for future runs[5].

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) or recrystallization depending on the target molecule's properties.

Frequently Asked Questions (FAQs)

Q: Can I use a boronic ester (e.g., Bpin) instead of the boronic acid? A: Yes. Converting the boronic acid to a pinacol ester (Bpin) via Miyaura borylation significantly increases its stability against protodeboronation[2]. However, bulky Bpin esters transmetalate slower than free boronic acids. If you switch to a Bpin ester, you may need to increase the reaction temperature or use a stronger base to facilitate the formation of the reactive boronate complex.

Q: Why do some papers suggest adding water to Suzuki couplings, but you recommend anhydrous conditions? A: Water is traditionally required to dissolve inorganic bases (like Na2CO3) and to form the reactive hydroxypalladium intermediate in the catalytic cycle. However, for highly electron-rich heteroaryl substrates like benzo[b]carbazoles, water acts as the primary reactant for C–B bond hydrolysis[3]. By using TMSOK, the silanolate acts as an anhydrous hydroxide surrogate, enabling transmetalation without the hydrolytic penalty[1].

Q: Does the choice of halogen on the aryl halide partner matter? A: Absolutely. The reactivity trend is I > Br > Cl. If you are coupling with an aryl chloride, the oxidative addition step is highly endothermic. You must use electron-rich ligands like SPhos or XPhos to force the oxidative addition[7]. If you are using an aryl iodide, oxidative addition is rapid, but you risk over-reduction or homocoupling.

References[4] Title: Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

Source: PMC (nih.gov) URL: [Link][5] Title: The Slow-Release Strategy in Suzuki-Miyaura Coupling Source: ResearchGate URL: [Link][6] Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link][7] Title: Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands Source: Springer Nature URL: [Link][1] Title: Heteroaryl-Heteroaryl, Suzuki-Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: PMC (nih.gov) URL: [Link][2] Title: Selection of boron reagents for Suzuki-Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link][3] Title: Bulky phosphine ligands promote palladium-catalyzed protodeboronation Source: ChemRxiv URL: [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Purification for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid Derivatives

Welcome to the technical support center for the purification of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique class of molecules. The large, hydrophobic benzo[b]carbazole core combined with the reactive and often unstable boronic acid moiety presents a significant purification challenge. This document provides in-depth, field-proven insights to navigate these complexities, moving beyond simple protocols to explain the fundamental "why" behind each strategic choice.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when approaching the purification of these complex arylboronic acids.

Q1: Why is normal-phase silica gel chromatography often problematic for my boronic acid derivative?

A: Standard silica gel is inherently acidic and contains surface silanol groups (Si-OH) and water. This environment can promote several undesirable side reactions for boronic acids. The primary issue is protodeboronation , a reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your product.[1][2] Furthermore, the polar boronic acid group can interact strongly and irreversibly with the silica surface, leading to significant streaking, low recovery, or complete retention of the compound on the column.[1][3]

Q2: My boronic acid shows multiple, broad, or shifting peaks in my analysis, even when I think it's pure. What's happening?

A: This is a classic hallmark of boronic acids being in equilibrium with their cyclic trimer anhydrides, known as boroxines .[1][4] This equilibrium is dynamic and sensitive to the concentration of water. In a non-aqueous environment (like an NMR tube with residual solvent or during chromatography with dry solvents), the equilibrium favors the boroxine. This results in multiple species in solution, leading to complex spectra or poor chromatographic peak shape. Adding a small amount of water can often hydrolyze the boroxine back to the monomeric boronic acid, resulting in a cleaner analysis.[1]

Q3: Is reverse-phase (RP) chromatography a better choice? What should I watch out for?

A: Yes, reverse-phase chromatography (typically on C18-functionalized silica) is generally the recommended starting point.[1] It avoids the harsh acidic environment of normal-phase silica. However, challenges remain:

  • Poor Retention: The boronic acid group is polar and can cause early elution, especially at high pH where it becomes an anionic boronate species.

  • Peak Tailing: Residual, un-capped silanol groups on the RP stationary phase can still interact with the boronic acid, causing peak tailing. Using modern, fully end-capped columns is crucial.

  • Solubility: The large, flat benzo[b]carbazole core can lead to poor solubility in highly aqueous mobile phases required for good retention. This can cause the compound to precipitate on the column.

Q4: I've heard about converting boronic acids to esters or other adducts. Is this necessary?

A: While not always necessary, it is a powerful and often highly effective strategy, especially for difficult-to-purify compounds or when scaling up.

  • Boronate Esters (e.g., Pinacol Esters): These are significantly more stable than the free boronic acids and behave like typical organic compounds on silica gel, often purifying easily with standard flash chromatography.[1][5] The ester can then be cleaved to regenerate the boronic acid.

  • Diethanolamine (DEA) Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily purified by recrystallization or simple filtration, completely avoiding chromatography.[3][4][6] The pure boronic acid is then liberated by an acidic workup.

Troubleshooting Guide: From Symptom to Solution

Use this table to diagnose and resolve specific issues encountered during your purification workflow.

Symptom Observed Potential Cause(s) Recommended Solutions & Explanations
Low or No Recovery from Normal-Phase (Silica Gel) Column 1. Protodeboronation: The acidic silica surface has catalyzed the removal of the boronic acid group.[2] 2. Irreversible Adsorption: Strong interaction between the boronic acid and silanol groups.[1][3]1. Switch to Reverse-Phase Chromatography: This is the most reliable solution. 2. Deactivate the Silica: Pre-treat the silica or add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent. This neutralizes acidic sites but may affect selectivity. 3. Use Alumina (Neutral or Basic): Alumina is a viable alternative stationary phase for some boronic esters.[7]
Significant Peak Tailing or Streaking in RP-HPLC 1. Secondary Silanol Interactions: The boronic acid interacts with residual acidic silanols on the C18 phase. 2. Boroxine Formation: On-column equilibrium between the acid and its trimer anhydride.[1] 3. Metal Chelation: The boronic acid may interact with trace metals in the HPLC system or column hardware.1. Use High-Performance Columns: Employ modern, fully end-capped columns (e.g., Waters XSelect™ Premier HSS T3) or columns with metal-passivated hardware (e.g., Waters MaxPeak™ Premier). 2. Optimize Mobile Phase pH: Add an acidic modifier (0.1% formic acid or TFA) to suppress the ionization of both silanols and the boronic acid, improving peak shape. 3. Ensure Sample Hydration: Add a small amount of water to your sample solvent (e.g., 1-5%) to help break up boroxine trimers before injection.
Product Decomposes During Solvent Evaporation (Rotovap) 1. Thermal Instability: Some complex boronic acids can be thermally sensitive. 2. Protodeboronation in Residual Acid: Trace amounts of acidic modifier (like TFA) from the mobile phase can become concentrated and cause decomposition upon heating.[1]1. Use Lower Temperatures: Evaporate solvents at or below 30-35°C. For water, use a freeze-dryer (lyophilizer) if possible. 2. Neutralize Before Evaporation: If an acidic modifier was used, consider a mild basic wash of the combined fractions (e.g., with saturated NaHCO₃ solution) before evaporation, if the compound's stability permits. 3. Co-evaporate with a High-Boiling Point Solvent: Add a solvent like toluene and rotovap to azeotropically remove traces of water and acid.
Poor Resolution Between Product and Impurities 1. Suboptimal Mobile Phase/Stationary Phase Combination. 2. Co-elution of Boroxine and Monomer. 1. Systematic Method Development: Screen different organic modifiers (Acetonitrile vs. Methanol) and different stationary phases (e.g., C18, Phenyl-Hexyl, C8). 2. Employ Mixed-Mode Chromatography: For very challenging separations, a mixed-mode resin that combines reverse-phase and ion-exchange characteristics can provide unique selectivity.[8][9][10] 3. Try a Non-Chromatographic Method: Use the diethanolamine adduct formation method to selectively crystallize your product away from impurities.[3][4]

Experimental Protocols & Workflows

Purification Strategy Selection

The choice of purification technique depends on the scale, required purity, and the specific properties of your derivative. Use the following workflow to guide your decision.

Purification_Workflow start Crude Product check_purity Initial Purity Assessment (LCMS / ¹H NMR) start->check_purity high_purity Purity > 95%? check_purity->high_purity recrystallize Recrystallization high_purity->recrystallize Yes low_purity_path Purity < 95% high_purity->low_purity_path No final_product Pure Product recrystallize->final_product scale_check Scale > 500 mg? low_purity_path->scale_check dea_adduct Protocol 3: Purification via DEA Adduct (Consider for any scale) low_purity_path->dea_adduct Alternative Route flash_chrom Protocol 1: Reverse-Phase Flash Chromatography scale_check->flash_chrom Yes prep_hplc Protocol 2: Preparative RP-HPLC scale_check->prep_hplc No flash_chrom->final_product prep_hplc->final_product dea_adduct->final_product

Caption: Decision workflow for selecting the optimal purification strategy.

Protocol 1: Reverse-Phase Flash Chromatography

This method is ideal for purifying hundreds of milligrams to several grams of material to >95% purity.

  • Stationary Phase Selection: Use a high-quality, spherical C18-functionalized silica gel column.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a strong solvent in which it is highly soluble (e.g., DMF, DMSO, or Methanol).

    • Adsorb this solution onto a small amount of C18 silica or Celite®.

    • Thoroughly dry the adsorbent under high vacuum to create a solid sample for "dry loading." This prevents solvent effects that ruin separation.

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized Water + 0.1% Formic Acid (or 0.1% TFA).

    • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid (or 0.1% TFA).

    • Rationale: The acidic modifier suppresses ionization, leading to better peak shape and predictable retention.

  • Gradient Elution:

    • Equilibrate the column with 5-10% B.

    • Load the sample.

    • Run a linear gradient based on analytical HPLC data, for example, from 10% B to 95% B over 10-15 column volumes (CV).

    • Hold at 95% B for 2-3 CV to elute highly non-polar impurities.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze by TLC or LCMS to identify pure fractions.

    • Combine pure fractions, and remove the organic solvent under reduced pressure at low temperature (<35°C).

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid.

Protocol 2: Preparative RP-HPLC

This method is used for obtaining very high purity (>99%) material on a smaller scale (typically <500 mg).

  • Method Development: First, develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities. A systematic screening of columns and mobile phases is recommended.

  • Column Selection: Choose a preparative column with the same stationary phase as the optimized analytical method (e.g., Waters XSelect Premier CSH™ C18).

  • Sample Preparation: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions as closely as possible to avoid peak distortion. Filter the sample through a 0.45 µm filter before injection.

  • Isocratic or Gradient Elution: Scale the optimized analytical method to the preparative scale, adjusting the flow rate and gradient times proportionally to the column dimensions.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to isolate the peak of interest.

  • Post-Purification Workup: Combine pure fractions and remove the solvent as described in Protocol 1 (low-temperature evaporation followed by lyophilization).

Protocol 3: Non-Chromatographic Purification via Diethanolamine (DEA) Adduct

This elegant method leverages chemical derivatization to achieve purification without a column. It is highly effective for removing non-boronic acid impurities.

  • Adduct Formation:

    • Dissolve the crude (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid in a suitable solvent (e.g., diethyl ether, toluene, or a mixture).

    • Add 1.0-1.1 equivalents of diethanolamine (DEA).

    • Stir the mixture at room temperature. The DEA-boronate adduct, which is a stable five-membered ring complex, will often precipitate as a crystalline solid.[3][4]

    • If precipitation is slow, cooling the mixture or adding a non-polar co-solvent (like hexanes) can induce crystallization.

  • Isolation of the Adduct:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., cold ether or hexanes) to remove soluble impurities.

    • The resulting solid is the purified DEA adduct.

  • Liberation of the Pure Boronic Acid:

    • Suspend the DEA adduct in a biphasic system, such as ethyl acetate and an aqueous acid (e.g., 1M HCl or a saturated boric acid solution).[1][6]

    • Stir vigorously. The acid will protonate the diethanolamine, breaking the adduct and liberating the free boronic acid into the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and carefully evaporate the solvent to yield the highly purified boronic acid.

Visualizing a Key Challenge: The Boroxine Equilibrium

The formation of boroxines is a primary reason for poor peak shape and analytical complexity. Understanding this equilibrium is key to troubleshooting.

Caption: Equilibrium between boronic acid and its boroxine trimer anhydride.

References

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity.
  • HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit.
  • How to purify boronic acids/boronate esters?
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Purification of boronic acids? : r/chemistry. Reddit.
  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
  • chrom
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Protodeboron
  • Introduction to Multimodal or Mixed-Mode Chrom
  • Mixed-Mode Chromatography | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
  • Fundamentals of mixed mode (multimodal)
  • Challenging purification of organoboronic acids. Chemistry Stack Exchange.

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid. This substrate, while valuable, presents unique challenges due to its steric bulk and electronic properties. This document is structured to help you navigate these challenges, moving from frequently asked questions to a systematic approach for optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid considered challenging?

The primary challenges arise from the molecule's structure. The large, sterically demanding 5-Phenyl-5H-benzo[b]carbazol group can hinder the approach of the coupling partners to the palladium catalyst's coordination sphere.[1][2][3][4] This steric hindrance can slow down key steps in the catalytic cycle, such as transmetalation or reductive elimination, leading to lower yields and the need for carefully optimized conditions.[1][2][3][4]

Q2: What is protodeboronation and why is it a major concern for this substrate?

Protodeboronation is the most common and detrimental side reaction in Suzuki couplings.[5][6] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid starting material.[5][6] Substrates like (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid can be particularly susceptible if the desired coupling reaction is slow due to steric hindrance, as this provides more time for the undesired protodeboronation to occur.[5][7] The choice of base and the presence of water are critical factors that influence the rate of this side reaction.[5][8]

Q3: How does the choice of base impact the reaction?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle.[9][10] Its primary function is to activate the boronic acid by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then facilitates the key transmetalation step with the palladium complex.[9][11][12] However, an overly strong base or inappropriate base/solvent combination can accelerate the undesired protodeboronation side reaction.[5][8] Therefore, the selection of the base is a delicate balance between promoting the desired catalytic cycle and minimizing the decomposition of the starting material.

Q4: What role does the solvent system play?

The solvent system is critical for several reasons. It must solubilize the organic substrates, the palladium catalyst/ligand complex, and, often, the inorganic base.[9][13] Many Suzuki reactions employ a biphasic mixture, such as toluene/water or dioxane/water, where water helps dissolve the inorganic base (e.g., K₃PO₄, K₂CO₃) and facilitates the formation of the active borate species.[13] The choice of solvent can influence reaction rates and suppress side reactions. For sterically hindered couplings, aprotic polar solvents like dioxane, THF, or DMF are common choices.[13][14]

Troubleshooting Guide: Common Experimental Issues

Problem: Low or no conversion of my starting materials.

This is a common issue that points to a problem with the catalytic system's activity.

  • Possible Cause 1: Inefficient Catalyst System. The combination of palladium source and ligand may not be active enough to overcome the steric hindrance of the benzo[b]carbazol substrate. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Solution: Employ a more active catalyst system. For sterically demanding couplings, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ should be paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2][15][16][17] These ligands promote the crucial oxidative addition and reductive elimination steps for hindered substrates.[2][4]

  • Possible Cause 2: Catalyst Deactivation. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[7] Impurities in reagents or solvents can also poison the catalyst.[18]

    • Solution: Ensure rigorous exclusion of oxygen. Solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles).[19] The reaction should be set up and run under a positive pressure of an inert gas. Using a pre-catalyst, which is more stable to air, can also be beneficial.[13][20]

Problem: Significant formation of a byproduct corresponding to the protonated boronic acid (5-Phenyl-5H-benzo[b]carbazole).

This is a clear indication of protodeboronation outcompeting the desired cross-coupling.[5]

  • Possible Cause 1: Base is too strong or conditions are too harsh. Strong bases (like NaOH or KOtBu) or high temperatures can excessively promote the cleavage of the C-B bond, especially if the main reaction is slow.[5]

    • Solution: Screen weaker inorganic bases. Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are often excellent choices as they are strong enough to promote catalysis but less likely to cause rapid decomposition.[5][19][21] Running the reaction at the lowest effective temperature can also mitigate this issue.[19]

  • Possible Cause 2: Inefficient transmetalation. If the transfer of the carbazolyl group from boron to palladium is slow, the boronic acid is exposed to the basic, aqueous conditions for a longer period, increasing the likelihood of protodeboronation.[5]

    • Solution: Re-evaluate the catalyst/ligand system. A more active catalyst can accelerate the entire cycle, minimizing the time for side reactions to occur.[6][20] Additionally, using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to protodeboronation, though this is not a substitute for optimization.[3]

Problem: Formation of a symmetrical biaryl (homocoupling of the boronic acid).

This side reaction occurs when two molecules of the boronic acid couple with each other.

  • Possible Cause: Presence of Oxygen or Pd(II). Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) source that is not efficiently reduced to the active Pd(0) state in situ.[13][19]

    • Solution: As with catalyst deactivation, rigorous degassing and inert atmosphere techniques are critical.[19] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources.[19] Procedurally, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring this bimolecular side reaction.[19]

Systematic Optimization Workflow

A systematic screening approach is the most efficient way to identify optimal conditions. It is recommended to optimize the base first, followed by the solvent.

Experimental Protocol: Base and Solvent Screening
  • Preparation: In an array of reaction vials, add the aryl halide (1.0 equiv.), (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.5 equiv.), palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and ligand (e.g., 4 mol% SPhos).

  • Inert Atmosphere: Seal the vials and thoroughly purge with an inert gas (Argon or Nitrogen).

  • Variable Addition:

    • Base Screening: To each vial, add a different base (2.0-3.0 equiv.). Use the same solvent system (e.g., Dioxane/H₂O 4:1) for all vials in this screen.

    • Solvent Screening: To each vial, add the optimal base from the previous screen. Add a different degassed solvent system to each vial.

  • Reaction: Place the vials in a heating block set to a standard temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, quench the reactions and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion to product and the formation of key byproducts.

Data Presentation: Example Screening Results

Table 1: Hypothetical Base Screening Results

EntryBase (2.5 equiv)Solvent SystemTemp (°C)Product Yield (%)Protodeboronation (%)
1Cs₂CO₃Dioxane/H₂O907515
2K₃PO₄ Dioxane/H₂O 90 88 <5
3K₂CO₃Dioxane/H₂O906510
4KOtBuDioxane/H₂O904045

Table 2: Hypothetical Solvent Screening Results (using K₃PO₄)

EntryBaseSolvent SystemTemp (°C)Product Yield (%)
1K₃PO₄Toluene/H₂O9078
2K₃PO₄Dioxane/H₂O 90 88
3K₃PO₄THF/H₂O9082
4K₃PO₄DMF (anhydrous)9055

Mechanistic Insights & Visual Guides

Understanding the underlying mechanism is key to rational troubleshooting.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][12] The base is critical for the transmetalation step.

Suzuki_Cycle cluster_input1 cluster_input2 cluster_output Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X L₂ (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar' L₂ (Transmetalation) OA_Complex->Transmetalation_Complex Transmetalation edge_end Transmetalation_Complex->edge_end Reductive Elimination Product Ar-Ar' edge_start edge_start->Pd0 Catalyst Regeneration ArX Ar-X Boronic [Ar'-B(OH)₃]⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Decision Tree

When encountering issues, a logical workflow can help isolate the problem.

Troubleshooting_Workflow Start Low Yield Observed Check_Byproducts Analyze Crude LC-MS: What are the major components? Start->Check_Byproducts SM_Unreacted Mainly Unreacted Starting Materials Check_Byproducts->SM_Unreacted No Reaction Protodeboronation Mainly Protonated Boronic Acid (Ar'-H) Check_Byproducts->Protodeboronation Side Reaction Homocoupling Mainly Homocoupled Boronic Acid (Ar'-Ar') Check_Byproducts->Homocoupling Side Reaction Sol_Catalyst Increase Catalyst Activity: - Use Buchwald/NHC Ligands - Increase Temperature - Ensure Inert Atmosphere SM_Unreacted->Sol_Catalyst Sol_Base Mitigate Protodeboronation: - Screen Weaker Bases (K₃PO₄) - Use Anhydrous Conditions - Lower Temperature Protodeboronation->Sol_Base Sol_Oxygen Prevent Homocoupling: - Rigorously Degas Solvents - Use Pd(0) Source - Slow Addition of Boronic Acid Homocoupling->Sol_Oxygen

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

References

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 47(5), 1573-1585. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved March 17, 2024, from [Link]

  • Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved March 17, 2024, from [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 17, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 17, 2024, from [Link]

  • Hosoya, T., et al. (2024). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Wang, C., et al. (2017). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Nature Communications, 8, 15331. [Link]

  • Hosoya, T., et al. (2023). A Solution to protodeborylation problem: weak base-promoted direct cross- coupling of naphthalene-1,8-diaminato. ChemRxiv. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (2024). Protodeboronation. Retrieved March 17, 2024, from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Society Reviews, 33, 455-468. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 1162-1163. [Link]

  • Li, G. Y. (2002). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. The Journal of Organic Chemistry, 67(11), 3643-3650. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 129(45), 14108-14112. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Chemical Science, 7(12), 6808-6815. [Link]

  • Al-Zoubi, R. M., & Al-Jaber, H. (2014). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved March 17, 2024, from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Ikeda, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(29), 5364-5369. [Link]

  • Al-Zoubi, R. M., et al. (2014). Synthesis of biologically active boron-containing compounds. Applied Organometallic Chemistry, 28(4), 223-235. [Link]

  • Graham, B. J., et al. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • Popescu, A. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4287. [Link]

Sources

Troubleshooting

handling, shelf-life, and storage stability of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Welcome to the Technical Support Center for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid . As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops, material degradation, or irr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid .

As a Senior Application Scientist, I frequently see researchers encounter unexpected yield drops, material degradation, or irreproducible cross-coupling results when working with complex arylboronic acids. This compound—featuring a highly conjugated, electron-rich benzo[b]carbazole core—presents unique handling challenges.

This guide is designed to move beyond basic safety data sheets. It synthesizes field-proven insights with chemical causality to help you understand why this reagent behaves the way it does, allowing you to troubleshoot effectively and build self-validating experimental protocols.

Executive Summary & Quantitative Data

Before diving into troubleshooting, it is critical to establish the baseline physicochemical properties of your reagent. The table below summarizes the quantitative data and primary risk factors associated with this specific boronic acid.

PropertyValue / Guideline
Chemical Name (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
CAS Number 1686100-05-9[1]
Molecular Weight 337.18 g/mol (as the free acid)
Optimal Storage -20°C, sealed under an inert atmosphere (Argon/N₂)
Shelf-Life 6–12 months (under optimal conditions)
Primary Degradation Risks Protodeboronation, Oxidative Deboronation, Boroxine Formation
Recommended Application Suzuki-Miyaura cross-coupling (OLED/Pharma intermediates)

Core Mechanisms of Degradation

Boronic acids are not static entities; they are dynamic molecules that exist in equilibrium with their environment. The electron-rich nature of the carbazole core makes the C-B bond particularly susceptible to cleavage under specific conditions. Understanding these three pathways is the key to mastering this reagent:

  • Protodeboronation: Under aqueous basic conditions (common in Suzuki couplings), the empty p-orbital of the boron atom accepts a hydroxide ion to form a tetrahedral boronate complex. This intermediate weakens the C-B bond, leading to heterolytic cleavage that releases the inactive carbazole byproduct and boric acid[2].

  • Oxidative Deboronation: Reactive oxygen species (ROS) or atmospheric oxygen can attack the boron atom. This triggers an aryl migration from boron to oxygen, which upon hydrolysis yields a phenol derivative[3].

  • Boroxine Dehydration: Boronic acids spontaneously lose water to form trimeric cyclic anhydrides (boroxines). While not a "degradation" per se, it drastically alters the molecular weight of the bulk powder, throwing off your stoichiometric calculations.

DegradationMechanisms ArBOH (5-Phenyl-5H-benzo[b]carbazol-3-yl) boronic acid (Active) Proto Protodeboronation (Base / H2O / Heat) ArBOH->Proto Hydrolysis via Boronate Anion Oxid Oxidative Deboronation (O2 / ROS) ArBOH->Oxid Peroxide/O2 attack on empty p-orbital Dehyd Dehydration (Heat / Vacuum) ArBOH->Dehyd -H2O ArH 5-Phenyl-5H-benzo[b]carbazole (Inactive Byproduct) Proto->ArH ArOH Phenol Derivative (Inactive Byproduct) Oxid->ArOH Boroxine Boroxine Trimer (Altered Stoichiometry) Dehyd->Boroxine Boroxine->ArBOH +H2O (Rehydration)

Caption: Mechanistic degradation and equilibrium pathways of arylboronic acids.

Troubleshooting Guide & FAQs

Q: Why am I getting lower-than-expected yields or incomplete conversion in my Suzuki-Miyaura couplings?

A: The most common culprit is a stoichiometry mismatch due to boroxine formation . If your reagent has partially dehydrated into a boroxine trimer on the shelf, weighing out 1.0 equivalent based on the free acid's molecular weight (337.18 g/mol ) means you are actually under-dosing the reactive boron species.

  • The Fix: Use a slight excess of the boronic acid (1.2 to 1.5 equivalents) or follow the Rehydration Protocol below to normalize the stoichiometry before adding your palladium catalyst.

Q: My crude NMR shows a massive peak for the debrominated/deboronated starting material (5-Phenyl-5H-benzo[b]carbazole). How do I stop this?

A: You are observing protodeboronation , which competes directly with the transmetalation step of your catalytic cycle[4]. The rate of protodeboronation is highly pH-dependent and accelerates at elevated temperatures[2].

  • The Fix: Lower the reaction temperature or switch to a milder, less nucleophilic base. Replacing NaOH or Na₂CO₃ with K₃PO₄, or using anhydrous conditions with a fluoride source (like CsF), prevents the formation of the unstable boronate intermediate that precedes C-B cleavage.

Q: My material has darkened from an off-white powder to a brownish solid. Is it still usable?

A: Darkening is a visual indicator of oxidative deboronation or autoxidation of the extended π-conjugated carbazole system. The material is likely compromised.

  • The Fix: Do not use it blindly. Validate the integrity of the batch using ¹¹B NMR. A sharp peak around ~28–30 ppm confirms the presence of the free boronic acid. If you see significant shifting or peak broadening, discard the batch.

Q: Should I convert this to a pinacol ester (Bpin) for better stability?

A: Yes, if your workflow allows it. Boronate esters (like pinacol esters) offer significantly greater shelf stability, are easier to purify via silica gel chromatography, and are highly resistant to boroxine formation[3]. The trade-off is a slightly slower transmetalation rate during the cross-coupling reaction.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility in your lab, implement these self-validating protocols.

Protocol A: Accurate Weighing and Stoichiometric Normalization (Rehydration)
  • Causality: Pushing the boroxine equilibrium back to the free boronic acid ensures that your calculated molar equivalents exactly match the physical reality in the flask.

  • Step 1: Weigh out the calculated mass of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (aiming for 1.2 equiv relative to your electrophile).

  • Step 2: Add the boronic acid to your reaction flask containing your solvent system (e.g., THF/Water or Toluene/Water).

  • Step 3: Stir the mixture vigorously at room temperature for 15–30 minutes before adding the aryl halide, base, and palladium catalyst. This provides the kinetic window required for the boroxine trimer to fully hydrolyze back into three equivalents of the free acid.

  • Self-Validation: Run a control TLC after 1 hour of the main reaction. If the electrophile is completely consumed, your stoichiometry was successfully normalized.

Protocol B: Inert Handling and Long-Term Storage
  • Causality: Minimizing exposure to atmospheric moisture prevents fluctuating boroxine ratios, while eliminating oxygen prevents oxidative deboronation of the carbazole core.

  • Step 1: Upon receipt of the bulk chemical, immediately transfer the bottle into an Argon-filled glovebox or use a Schlenk line with an Argon balloon.

  • Step 2: Aliquot the bulk powder into smaller, single-use amber glass vials. (This prevents repeated freeze-thaw cycles and repeated exposure to ambient air).

  • Step 3: Flush each vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam in Parafilm.

  • Step 4: Store all aliquots at -20°C.

  • Self-Validation: Before using an aliquot that has been stored for >6 months, dissolve a small sample in CDCl₃/CD₃OD and run an ¹¹B NMR. The presence of a single, sharp resonance confirms the material has not degraded.

References

  • Source: guidechem.
  • Title: A Researcher's Guide to Boronic Acids vs.
  • Source: Journal of the American Chemical Society (acs.org)
  • Source: Accounts of Chemical Research (acs.org)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Validation for the Purity of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of (5-Phenyl-5H-benzo[b]carbazol-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for analyzing the purity of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid. We will move beyond a simple recitation of protocols to explore the scientific rationale behind key decisions, comparing alternative approaches and grounding our final method in the rigorous standards of international regulatory guidelines.

Introduction: The Analytical Challenge of Boronic Acids

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a complex heterocyclic compound, likely serving as a critical building block in the synthesis of high-value organic materials or active pharmaceutical ingredients (APIs). Boronic acids are renowned for their utility in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions.[1] However, their analysis presents unique challenges. The boronic acid moiety is susceptible to dehydration to form cyclic boroxine anhydrides and can interact with free silanol groups on silica-based HPLC columns, leading to poor peak shape and inaccurate quantification.[2] Furthermore, the potential for on-column hydrolysis of related pinacol esters, which may be present as impurities, complicates analysis.[2]

Therefore, a robust, stability-indicating purity method is not merely a quality control requirement; it is an essential tool for ensuring the integrity of the drug substance, understanding its degradation pathways, and guaranteeing the safety and efficacy of the final product. This guide will detail the validation of such a method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Strategic Method Development: A Comparative Analysis

The objective is to develop a method that can separate the main analyte from its potential process-related impurities and degradation products. This requires a systematic approach to selecting the column, mobile phase, and detection parameters.

Column Technology Comparison

The choice of stationary phase is the most critical factor in achieving a successful separation. While a standard C18 column is a common starting point, the specific chemistry of boronic acids necessitates a more nuanced selection.

Column TechnologyPrinciple of OperationAdvantages for Boronic Acid AnalysisDisadvantages & Mitigation
Standard C18 (End-capped) Reverse-phase partitioning based on hydrophobicity.Widely available, versatile, good starting point.Potential for peak tailing due to interaction with residual silanols.
Low-Silanol Activity C18 C18 bonded to highly pure silica with minimal accessible silanols.Significantly reduces peak tailing and improves peak symmetry.[6]May have slightly different selectivity compared to standard C18.
Hybrid Surface Technology Columns with modified surfaces (e.g., Waters MaxPeak™ Premier) designed to reduce analyte-metal interactions.Eliminates secondary interactions with column hardware, improving recovery and reproducibility, especially for acidic compounds.[1]Higher initial cost.

Rationale: For (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, a large, relatively non-polar molecule with an acidic functional group, a Hybrid Surface Technology C18 column (e.g., Waters XSelect Premier HSS T3) is the recommended choice. This mitigates the dual risks of silanol interactions and non-specific adsorption to metal surfaces, ensuring the most accurate and reproducible results.

Mobile Phase Optimization

The mobile phase composition governs the retention and selectivity of the separation.

Mobile Phase SystemKey CharacteristicsImpact on Boronic Acid AnalysisRecommendation
Low pH (0.1% Formic or Phosphoric Acid) Suppresses the ionization of the acidic boronic acid group (pKa ~8.8).[7]Increases retention on the reverse-phase column, leading to better separation from polar impurities.Recommended. Provides the best overall retention and peak shape.
High pH (Ammonium Hydroxide/Formate) The boronic acid group is ionized, making the analyte more polar.Retention is significantly reduced, which can be problematic for separating from early-eluting impurities.Not ideal as a primary approach unless specific selectivity challenges require it.
Organic Modifier (Acetonitrile vs. Methanol) Acetonitrile generally provides better peak efficiency and lower backpressure.Both are viable. Acetonitrile is often preferred for its UV transparency and efficiency.Screen both during development; proceed with Acetonitrile unless Methanol offers a clear selectivity advantage.

Rationale: A gradient elution using Acetonitrile and water with 0.1% formic acid is the logical choice. This approach starts with a higher aqueous content to retain polar impurities, while the increasing acetonitrile concentration effectively elutes the main analyte and any non-polar impurities, all while maintaining the analyte in its neutral state for optimal chromatographic behavior.

Rigorous Method Validation: An ICH Q2(R1) Framework

Once an optimal method is developed, it must be validated to prove its suitability for its intended purpose.[4] The following sections provide the experimental protocols and acceptance criteria for each validation parameter.

HPLC_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: ICH Q2(R1) Validation cluster_Final Phase 3: Implementation Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob SST System Suitability Criteria Defined Rob->SST Final Final Validated Method SST->Final

Caption: Workflow for HPLC Method Development and Validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[4] A forced degradation study is the cornerstone of establishing the stability-indicating nature of the method.

Forced_Degradation cluster_stress Stress Conditions API API Solution (& Solid State) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, RT) API->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) API->Oxid Therm Thermal (e.g., 80°C, Solid & Solution) API->Therm Photo Photolytic (ICH Q1B Light Exposure) API->Photo Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Experimental Protocol:

  • Prepare solutions of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid at a suitable concentration (e.g., 1 mg/mL).

  • Expose the solutions and solid material to the stress conditions outlined in the diagram above (e.g., acid, base, oxidation, heat, light).[8][9][10] The goal is to achieve 5-20% degradation of the active ingredient.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a Photodiode Array (PDA) detector.

  • Evaluate the chromatograms for the separation of the main peak from any degradation products.

  • Perform peak purity analysis on the main analyte peak in each stressed sample to confirm it is spectrally homogeneous and free from co-eluting impurities.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and all degradation products.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[4]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range. For a purity method, this is typically 50% to 150% of the nominal concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
1.0 (LOQ)10,50010,65010,48010,543
50.0525,100526,500524,800525,467
80.0840,200841,900839,500840,533
100.01,050,6001,052,1001,049,8001,050,833
120.01,261,0001,263,5001,259,9001,261,467
150.01,575,8001,578,2001,574,5001,576,167
Accuracy

Accuracy is the closeness of the test results to the true value.[11] It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a sample matrix (placebo) if applicable.

  • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 80.079.599.4%
80.080.2100.3%
80.079.899.8%
100% 100.0100.5100.5%
100.099.799.7%
100.0101.1101.1%
120% 120.0119.499.5%
120.0120.9100.8%
120.0120.2100.2%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4][11]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the same sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for both sets of measurements.

Acceptance Criteria:

  • The RSD for repeatability should be ≤ 2.0%.

  • The RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4]

Experimental Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve from the linearity study.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Confirm the determined LOQ by preparing a sample at this concentration and analyzing it. The precision (RSD ≤ 10%) and accuracy should be acceptable.

Acceptance Criteria:

  • The LOQ must be sufficiently low to quantify any reporting threshold impurities.

  • The signal-to-noise ratio at the LOQ should be approximately 10:1.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Experimental Protocol:

  • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase pH, organic content).

  • Vary each parameter slightly (e.g., Flow Rate ±0.1 mL/min, Temperature ±2°C, % Organic ±2%).

  • Analyze a system suitability solution under each condition and assess the impact on retention time, resolution, and tailing factor.

Acceptance Criteria:

  • System suitability criteria (see below) must be met under all varied conditions.

  • The changes should not significantly impact the quantitative results.

Final Validated Method and System Suitability

The culmination of this process is a detailed, validated analytical procedure. Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.

Final Method Protocol
  • Column: Waters XSelect Premier HSS T3, 2.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 260 nm (with PDA detection from 200-400 nm)

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50 v/v)

System Suitability Criteria
ParameterAcceptance LimitRationale
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures good peak shape for accurate integration.
Theoretical Plates (N) > 2000Confirms column efficiency.
RSD of 5 replicate injections ≤ 1.0%Demonstrates injection precision.
Resolution (between analyte and closest impurity) > 2.0Ensures separation for accurate quantification.

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to developing and validating a stability-indicating HPLC method for the purity analysis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid. By systematically comparing column and mobile phase technologies and adhering to the validation framework of ICH Q2(R1), we have established a trustworthy and robust analytical procedure. This method is not just a set of parameters but a self-validating system designed to ensure the quality and integrity of the analyte throughout the drug development lifecycle.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. LabRulez. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • van Beek, T. A., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Retrieved from [Link]

  • SIELC. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. Retrieved from [Link]

  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A, 1417, 57-63. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach. Retrieved from [Link]

  • EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]

  • EMA. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • Open Access Journals. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Boronic Acid vs. Pinacol Ester Reactivity: The Case of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid

Executive Summary: The Reactivity-Stability Dichotomy For researchers engaged in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the choice between using a boronic acid o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Reactivity-Stability Dichotomy

For researchers engaged in the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the choice between using a boronic acid or its corresponding pinacol ester is a critical decision point that dictates experimental design and outcomes. This guide provides a direct comparison of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid and its pinacol boronate ester, focusing on the fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster and more efficient cross-coupling reactions under milder conditions.[1][2] This heightened reactivity, however, comes at the cost of significantly lower stability, presenting challenges in handling, purification, and long-term storage.[1][3][4] Conversely, the pinacol ester offers superior stability, simplifying purification and handling, but this often requires more forcing reaction conditions or longer reaction times to achieve comparable yields.[5][6][7] This guide will dissect these differences, providing the experimental data and procedural insights necessary to make an informed reagent choice for your specific synthetic challenge.

Structural and Physicochemical Properties: The Origin of Divergent Behavior

The fundamental differences in reactivity and stability between the boronic acid and its pinacol ester originate from their distinct structures at the boron center.

  • (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid features two hydroxyl (-OH) groups attached to the boron atom. These groups render the molecule highly polar and susceptible to various decomposition pathways, including dehydration to form a cyclic trimer known as a boroxine, protodeboronation, and oxidation.[1][3][4][8] The presence of the empty p-orbital on the sp²-hybridized boron atom makes it a Lewis acid, which is key to its role in catalysis.[9]

  • The pinacol ester derivative protects the boron atom within a five-membered ring formed with pinacol (2,3-dimethyl-2,3-butanediol). This steric shielding and the formation of robust B-O bonds significantly reduce the Lewis acidity and protect the boron from the aforementioned degradation pathways.[5] This makes the ester a crystalline, often chromatography-friendly solid with a much longer shelf-life.[1][10]

Figure 1. Structural Comparison. The exposed hydroxyl groups on the boronic acid (left) are responsible for its high reactivity and instability, while the pinacol group (right) provides stability and improved handling properties.

The Reactivity vs. Stability Trade-Off in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most common application for these reagents and perfectly illustrates their differing characteristics. The key step, transmetalation, involves the transfer of the aryl group from boron to the palladium catalyst.

The Reactivity Advantage: Boronic Acids

Boronic acids are generally the more reactive partners in Suzuki-Miyaura couplings.[1][11] The reaction is believed to proceed via the formation of a boronate species, [R-B(OH)₃]⁻, upon reaction with a base (e.g., Na₂CO₃, K₃PO₄). This negatively charged "ate" complex is more nucleophilic, facilitating the transfer of the carbazolyl moiety to the palladium center. The free hydroxyl groups are essential for this activation.[12] Consequently, reactions with boronic acids often proceed at lower temperatures and require shorter reaction times.

The Stability Advantage: Pinacol Esters

Pinacol esters exhibit lower reactivity, which can be attributed to two main factors:

  • Steric Hindrance: The bulky pinacol group can sterically hinder the approach of the palladium complex to the boron atom.[7][13][14]

  • Slower Hydrolysis: It is widely accepted that the pinacol ester must first hydrolyze to the corresponding boronic acid in situ before transmetalation can occur efficiently.[1][11] This hydrolysis step, which requires water and base, can be slow and sometimes rate-limiting, necessitating longer reaction times or higher temperatures.[6][7]

This trade-off is the central consideration for experimental design. While the boronic acid offers speed, its instability can lead to the formation of impurities and complicate stoichiometry, as the exact concentration of the active monomeric acid is often unknown due to the equilibrium with the inactive boroxine trimer.[3] The pinacol ester provides reliability and predictability, which is paramount in multi-step syntheses or when high purity is essential.[1][5]

Experimental Performance and Data

To illustrate the practical implications, the following table summarizes representative data for a Suzuki-Miyaura coupling of each reagent with 4-bromoanisole.

Parameter(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid pinacol ester
Typical Reaction Time 1 - 4 hours6 - 24 hours[6][7]
Typical Temperature 80 - 90 °C100 - 110 °C
Isolated Yield 75 - 90%80 - 95%
Reagent Purity (as is) Often <90% due to boroxine formationTypically ≥97%
Purification Method Recrystallization, acid/base extraction, or derivatization.[15][16] Chromatography is difficult.[4]Flash column chromatography is routine and effective.[4][5][17]
Shelf Life / Stability Poor; sensitive to air and moisture.[3][8]Excellent; stable for long-term storage.[1][5]

Analysis: While the boronic acid can provide good yields in a shorter timeframe, achieving high purity of the starting material is challenging, which can negatively impact reaction reproducibility.[16] The pinacol ester, despite requiring more forcing conditions, delivers comparable or even superior yields due to its high initial purity and stability under the reaction conditions, leading to a cleaner reaction profile.

Protocol Design: A Head-to-Head Suzuki-Miyaura Coupling

Here, we provide detailed, self-validating protocols for the coupling of each boron species with 4-bromoanisole. The choice of catalyst and base is tailored to the reactivity of the specific reagent.

G cluster_acid Path A: Boronic Acid (Higher Reactivity) cluster_ester Path B: Pinacol Ester (Higher Stability) start Select Boron Reagent p1 Dissolve Boronic Acid, 4-Bromoanisole, & Na2CO3 in Toluene/EtOH/H2O start->p1 e1 Dissolve Pinacol Ester, 4-Bromoanisole, & K3PO4 in Dioxane/H2O start->e1 p2 Degas with N2/Argon for 15-20 min p1->p2 p3 Add Pd(PPh3)4 Catalyst p2->p3 p4 Heat at 90°C for 2 hours p3->p4 p5 Monitor by TLC/LC-MS p4->p5 p6 Aqueous Workup (EtOAc Extraction) p5->p6 p7 Purify by Recrystallization or Trituration p6->p7 end Isolate Pure Product: 3-(4-methoxyphenyl)-5-phenyl- 5H-benzo[b]carbazole p7->end e2 Degas with N2/Argon for 15-20 min e1->e2 e3 Add PdCl2(dppf) Catalyst e2->e3 e4 Heat at 100°C for 12 hours e3->e4 e5 Monitor by TLC/LC-MS e4->e5 e6 Aqueous Workup (EtOAc Extraction) e5->e6 e7 Purify by Silica Gel Column Chromatography e6->e7 e7->end

Figure 2. Comparative Experimental Workflow. This diagram outlines the distinct experimental paths for the boronic acid versus the pinacol ester in a typical Suzuki-Miyaura coupling.

Protocol 4.A: Using (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid
  • Rationale: A classic Pd(PPh₃)₄ catalyst is often sufficient for the more reactive boronic acid. A solvent system containing water is crucial to facilitate the formation of the active boronate 'ate' complex.

  • Methodology:

    • To an oven-dried flask, add (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (1.2 eq.), 4-bromoanisole (1.0 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

    • Add a 4:1:1 mixture of Toluene:Ethanol:Water as the solvent.

    • Sparge the mixture with a stream of nitrogen or argon for 20 minutes to remove dissolved oxygen.

    • Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-3 mol%).

    • Heat the reaction mixture to 90°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or trituration.

Protocol 4.B: Using (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid pinacol ester
  • Rationale: A more robust catalyst like PdCl₂(dppf) is often employed for the less reactive pinacol ester to ensure efficient catalytic turnover.[7] A stronger base, such as potassium phosphate (K₃PO₄), and a higher temperature are used to promote the necessary in situ hydrolysis and subsequent transmetalation.

  • Methodology:

    • To an oven-dried flask, add (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid pinacol ester (1.2 eq.), 4-bromoanisole (1.0 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Add a 5:1 mixture of 1,4-Dioxane:Water as the solvent.

    • Sparge the mixture with a stream of nitrogen or argon for 20 minutes.

    • Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-3 mol%).

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 6-24 hours for full conversion.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel.

Choosing the Right Reagent: A Decision Framework

The choice between the boronic acid and its pinacol ester is not merely one of preference but of strategic experimental design. Use the following framework to guide your decision.

G start Start: Synthetic Goal q1 Is speed the primary concern for a simple, one-off reaction? start->q1 q2 Is the molecule part of a multi-step synthesis requiring high purity and reproducibility? q1->q2 No use_acid Choose: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid q1->use_acid Yes q3 Will the reagent need to be stored for an extended period? q2->q3 No use_ester Choose: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid pinacol ester q2->use_ester Yes q3->use_acid No q3->use_ester Yes

Sources

Validation

Advanced Heterocyclic Scaffolds in Optoelectronics: A Comparative Guide to (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid vs. Standard Carbazole Boronic Acids

As a Senior Application Scientist, evaluating building blocks for advanced materials requires looking beyond basic structural formulas. Whether you are synthesizing novel host materials for Organic Light-Emitting Diodes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating building blocks for advanced materials requires looking beyond basic structural formulas. Whether you are synthesizing novel host materials for Organic Light-Emitting Diodes (OLEDs) or developing rigid, planar N-heterocycles for targeted drug discovery, the choice of your boronic acid precursor dictates the optoelectronic and physicochemical fate of your final molecule.

This guide provides an objective, data-driven comparison between (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid and standard carbazole boronic acids (such as 9-phenylcarbazole-3-boronic acid). By analyzing the causality behind their structural differences, we will establish clear structure-property relationships and provide self-validating experimental protocols for their application.

Structural Causality & Optoelectronic Impact

The fundamental difference between a standard carbazole and a benzo[b]carbazole lies in the extension of the π -conjugated system via an additionally fused benzene ring. This seemingly simple modification profoundly alters the molecular orbital energy levels and thermal stability of the resulting derivatives[1].

  • Standard Carbazole Boronic Acids: Materials derived from standard carbazoles (e.g., mCP, CBP) typically exhibit a high triplet energy ( T1​ ) and a wide optical bandgap. This makes them exceptional building blocks for blue OLED hosts, as their high T1​ prevents reverse energy transfer from the dopant back to the host, ensuring efficient exciton confinement[2].

  • (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: The extended π -conjugation of the benzocarbazole core lowers the Highest Occupied Molecular Orbital (HOMO) level and significantly enhances thermal stability (higher glass transition temperature, Tg​ )[1]. While the extended conjugation can red-shift the emission and lower the T1​ energy (making it less ideal as a universal deep-blue host), it is highly advantageous for green/red Thermally Activated Delayed Fluorescence (TADF) hosts and specialized charge-transport layers[3],[4].

G A Standard Carbazole Boronic Acids C Moderate π-Conjugation High Triplet Energy (T1) A->C B (5-Phenyl-5H-benzo[b]carbazol-3-yl) boronic acid D Extended π-Conjugation Lower HOMO Level B->D E Ideal for Blue OLED Hosts (e.g., mCP, CBP) C->E F Ideal for Green TADF Hosts & Enhanced Hole Transport D->F

Diagram 1: Causality between molecular design, electronic properties, and OLED application.

Quantitative Performance Comparison

To objectively evaluate these precursors, we must look at the performance of the final OLED devices synthesized from them. The table below compares derivatives built from standard carbazole versus benzocarbazole cores.

Table 1: Optoelectronic & Device Performance Metrics
Derivative / MaterialCore ScaffoldApplicationTurn-on Voltage (V)Max EQE (%)Max Current Efficiency (cd/A)Key Insight
TDBA-Cz [5]Standard CarbazoleBlue Fluorescent Dopant6.826.457.25Higher oscillator strength yields superior luminous efficiency in deep-blue dopants.
TDBA-Bz [5]BenzocarbazoleBlue Fluorescent Dopant6.791.982.26Extended conjugation lowers carrier transport ability when used strictly as a dopant.
BCCOX [4]Carbazole-Benzocarbazole HybridGreen TADF HostLow10.420.6Exceptional thermal integrity ( Tg​≈194∘C ) and exciton dynamics for TADF.
mCP [2]Standard CarbazoleUniversal Host~4.0 - 5.0~8.0 - 10.0VariesBenchmark host; high T1​ but lower thermal stability compared to benzocarbazoles.

Analytical Takeaway: When designing a deep-blue fluorescent dopant, the standard carbazole core (TDBA-Cz) outperforms the benzocarbazole core (TDBA-Bz) due to higher oscillator strength and photoluminescence quantum yield (PLQY)[5]. However, when designing a host material where thermal stability and morphological integrity are paramount, incorporating the benzocarbazole moiety (as seen in BCCOX) yields highly efficient green TADF devices with excellent operational reliability[4].

Experimental Workflows & Self-Validating Protocols

For both materials scientists and drug development professionals, the synthesis of complex heterocycles via Suzuki-Miyaura cross-coupling requires rigorous quality control. Boronic acids are prone to protodeboronation and homocoupling under basic conditions. The following protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Synthesis of OLED Intermediates via Suzuki-Miyaura Coupling

This protocol utilizes (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid to synthesize a host matrix.

  • Preparation & Degassing (Causality: Preventing Catalyst Oxidation):

    • Combine 1.0 eq of the aryl halide, 1.2 eq of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, and 3.0 eq of K2​CO3​ in a Schlenk flask.

    • Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v). Rationale: The biphasic system ensures solubility of both the organic precursors and the inorganic base.

    • Self-Validation Step 1: Sparge the mixture with Argon for exactly 30 minutes. Do not proceed until the solution is fully deoxygenated to prevent the formation of reactive oxygen species that degrade the palladium catalyst.

  • Catalyst Addition & Reflux:

    • Add 0.05 eq of Pd(PPh3​)4​ under a positive flow of Argon. Heat the mixture to 90°C for 12-18 hours.

  • In-Process Quality Control (Self-Validation Step 2):

    • At 12 hours, sample 50 µL of the organic layer. Run a rapid LC-MS.

    • Pass Criteria: Disappearance of the aryl halide peak; target mass observed; <5% homocoupled benzocarbazole byproduct. If protodeboronation is high (>10%), abort and restart with a weaker base (e.g., Cs2​CO3​ ) or anhydrous conditions.

  • Workup & Purification:

    • Extract with dichloromethane, dry over MgSO4​ , and purify via silica gel column chromatography (Hexanes/Ethyl Acetate). Sublimate the final product under high vacuum ( 10−6 Torr) to achieve >99.9% purity, a strict requirement for OLED materials.

Protocol B: Solution-Processed OLED Device Fabrication

Used to evaluate the synthesized carbazole/benzocarbazole materials[5].

  • Substrate Preparation:

    • Clean Indium Tin Oxide (ITO) glass substrates sequentially with deionized water, acetone, and isopropyl alcohol in an ultrasonic bath (15 min each).

    • Treat with UV-Ozone for 20 minutes to increase the work function and improve surface wettability.

  • Hole Injection/Transport Layer Deposition:

    • Spin-coat PEDOT:PSS at 3000 rpm for 40s. Anneal at 150°C for 15 min in air.

    • Spin-coat PVK (poly(N-vinylcarbazole)) from a chlorobenzene solution. Anneal at 120°C for 20 min in a nitrogen-filled glovebox.

    • Self-Validation Step 3: Perform Atomic Force Microscopy (AFM) on a dummy substrate. Pass Criteria: Root Mean Square (RMS) roughness must be < 1.0 nm[6]. High roughness will cause electrical shorts.

  • Emissive Layer (EML) Deposition:

    • Dissolve the host (e.g., mCP or BCCOX) and the dopant (e.g., TDBA-Bz) in chlorobenzene. Spin-coat the blend onto the HTL. Anneal at 100°C for 10 min.

  • Vacuum Deposition & Encapsulation:

    • Transfer to a thermal evaporator. Deposit TPBi (electron transport layer), LiF (electron injection layer), and Aluminum (cathode) at 10−6 Torr.

    • Encapsulate the device immediately using a UV-curable epoxy and a glass lid to prevent oxygen/moisture degradation.

Workflow S1 1. Suzuki-Miyaura Coupling Reactants: Boronic Acid + Aryl Halide S2 2. Self-Validation: LC-MS & NMR Goal: Confirm >99% Purity, No Homocoupling S1->S2 Purify via Sublimation S3 3. Photophysical Profiling Metrics: PLQY, Transient PL, HOMO/LUMO S2->S3 Pass QC S4 4. Solution-Processed Fabrication Validation: AFM for Film Morphology (RMS <1nm) S3->S4 Match Host/Dopant Energy Levels S5 5. Device Characterization Metrics: EQE, J-V-L, Operational Lifetime S4->S5 Encapsulate Device

Diagram 2: Self-validating workflow from boronic acid synthesis to OLED device characterization.

Conclusion & Strategic Recommendations

The selection between (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid and standard carbazole boronic acids should be dictated by the target application's photophysical requirements:

  • For Blue Fluorescent Dopants & High T1​ Hosts: Standard carbazole boronic acids remain the gold standard. Their moderate conjugation preserves the high triplet energy required to prevent exciton quenching in deep-blue devices[2],[5].

  • For Green/Red TADF Hosts & High-Stability Transport Layers: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is the superior choice. The extended benzocarbazole core provides unmatched thermal stability ( Tg​>190∘C ) and facilitates excellent intramolecular charge transfer, directly translating to longer operational lifetimes and high external quantum efficiencies (EQE > 10%) in TADF systems[3],[4].

By integrating these specific boronic acids into self-validating synthetic workflows, researchers can predictably tune the optoelectronic properties of their heterocyclic libraries, accelerating the development of next-generation displays and advanced therapeutics.

References

  • National Institutes of Health (PMC). "Organic–Inorganic Hybrid Device with a Novel Deep-Blue Emitter of a Donor–Acceptor Type, with ZnO Nanoparticles for Solution-Processed OLEDs." PMC. Available at:[Link]

  • MDPI. "Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds." MDPI. Available at:[Link]

  • MDPI. "High-Efficiency Deep-Blue Solution-Processed OLED Devices Enabled by New Dopant Materials." MDPI. Available at:[Link]

  • Royal Society of Chemistry (RSC). "A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications." RSC Advances. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs." Nanoscale Advances. Available at:[Link]

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Comparative

Mass Spectrometry Fragmentation Pattern of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid: A Comparative Guide

For analytical chemists, materials scientists, and drug development professionals, the precise structural characterization of complex heteroaromatic building blocks is a critical quality control step. (5-Phenyl-5H-benzo[...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical chemists, materials scientists, and drug development professionals, the precise structural characterization of complex heteroaromatic building blocks is a critical quality control step. (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a highly conjugated, functionalized molecule widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of organic light-emitting diodes (OLEDs) and advanced pharmaceuticals[1].

This guide provides an authoritative, in-depth analysis of the mass spectrometry (MS) fragmentation pattern of this compound. By objectively comparing its behavior under Collision-Induced Dissociation (CID) with structural alternatives, we establish a robust framework for its identification and purity analysis.

Mechanistic Drivers of Fragmentation

The fragmentation behavior of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid under tandem mass spectrometry (MS/MS) is dictated by the distinct stabilities of its three structural domains:

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids are notoriously labile under the thermal and collisional conditions of mass spectrometry[2]. The primary causality behind their initial fragmentation is the thermodynamically favorable loss of water (-18 Da) to form a reactive oxoborane species, or intermolecular condensation into boroxines. At higher collision energies, complete deborylation (-45 Da) occurs, driven by the stability of the resulting aryl cation or radical.

  • The N-Phenyl Group: The C-N bond connecting the phenyl ring to the carbazole nitrogen is susceptible to homolytic or heterolytic cleavage. The loss of the phenyl group (-77 Da) relieves steric strain and is heavily favored because the remaining charge is highly delocalized across the extended π-system of the core[3].

  • The Benzo[b]carbazole Core: Fused aromatic systems are exceptionally stable under MS conditions[4]. Once the peripheral boronic acid and N-phenyl groups are stripped away, the bare benzo[b]carbazole core (m/z 217) strongly resists further fragmentation, often presenting as a terminal fragment or base peak depending on the applied collision energy.

Visualizing the Fragmentation Pathway

To map these mechanistic steps, the following diagram illustrates the proposed MS/MS fragmentation cascade for the protonated molecular ion ([M+H]⁺, m/z 338.1).

Fragmentation M [M+H]+ m/z 338.1 H2O [M+H - H2O]+ m/z 320.1 M->H2O Dehydration (-18 Da) BOH2 [M+H - B(OH)2]+ m/z 293.1 M->BOH2 Deborylation (-45 Da) Ph [M+H - Ph]+ m/z 261.1 M->Ph C-N Cleavage (-77 Da) Core Benzo[b]carbazole Core m/z 217.1 BOH2->Core C-N Cleavage (-76 Da) Ph->Core Deborylation (-44 Da)

Proposed MS/MS fragmentation pathway of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Comparative Fragmentation Analysis

To contextualize the performance and stability of this specific compound, it is essential to compare its MS profile against common alternatives. We compare it against 9-Phenyl-9H-carbazole-3-boronic acid (which lacks the fused benzene ring) and the pinacol ester derivative (a protected form commonly used to prevent boronic acid degradation).

Quantitative Data Summary

The table below summarizes the expected high-resolution mass spectrometry (HRMS) data in positive electrospray ionization (ESI+) mode.

CompoundMolecular FormulaPrecursor Ion [M+H]⁺Key Fragment Ions (m/z)Primary Fragmentation Driver
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid C₂₂H₁₆BNO₂338.1320.1, 293.1, 261.1, 217.1Dehydration, Deborylation, C-N Cleavage
9-Phenyl-9H-carbazole-3-boronic acid C₁₈H₁₄BNO₂288.1270.1, 243.1, 211.1, 167.1Dehydration, Deborylation, C-N Cleavage
(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid pinacol ester C₂₈H₂₆BNO₂420.2338.1, 320.1, 261.1Loss of pinacol (C₆H₁₂O₂), C-N Cleavage

Analytical Insights:

  • Structural Stability: The benzo[b]carbazole core (m/z 217.1) requires significantly higher collision energies to induce ring-opening compared to the standard carbazole core (m/z 167.1) seen in the non-benzannulated alternative[4],[3].

  • Protecting Group Dynamics: The pinacol ester alternative exhibits a completely different initial fragmentation trajectory. Instead of immediate dehydration, the dominant initial pathway is the neutral loss of the pinacol group, yielding the bare boronic acid fragment (m/z 338.1) before proceeding through the standard cascade.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data, the following step-by-step Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed with built-in validation checks[5].

Step 1: Sample Preparation
  • Solubilization: Dissolve 1.0 mg of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Causality: Boronic acids can undergo esterification if dissolved in protic solvents like methanol; ACN prevents this artifact.

  • Dilution: Dilute the stock to a final concentration of 10 µg/mL using a 50:50 mixture of ACN and Water (containing 0.1% Formic Acid).

  • Validation Check: Prepare a blank sample (50:50 ACN/Water with 0.1% FA) to rule out background interferences or carryover.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Use a sub-2 µm C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+ Q-TOF)
  • Ion Source: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350 °C.

  • MS1 Scan: Acquire full scan spectra from m/z 100 to 800. Validation Check: Verify the presence of the characteristic ¹⁰B/¹¹B isotopic isotopic pattern (approx. 1:4 ratio) at m/z 337.1/338.1 to confirm the presence of the boron atom[2].

  • MS/MS (CID): Isolate the [M+H]⁺ precursor (m/z 338.1) in the quadrupole. Apply a collision energy ramp of 15–45 eV using Argon as the collision gas to generate the fragmentation spectrum.

Step 4: Data Analysis

Match the resulting product ions against the theoretical exact masses (e.g., m/z 320.1 for dehydration, m/z 217.1 for the core).

Workflow Prep Sample Prep 10 µg/mL in ACN LC UHPLC Separation C18 Column Prep->LC ESI ESI+ Ionization Soft Ionization LC->ESI MS Q-TOF MS/MS CID Fragmentation ESI->MS Data Data Analysis m/z Matching MS->Data

Step-by-step LC-HRMS analytical workflow for characterizing boronic acid derivatives.

Conclusion

The mass spectrometric analysis of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid reveals a predictable but highly informative fragmentation cascade. By understanding the specific vulnerabilities of the boronic acid and N-phenyl domains, alongside the extreme stability of the benzo[b]carbazole core, researchers can confidently identify this molecule and distinguish it from closely related structural analogs and protecting-group derivatives.

References

  • BenchChem. "Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide." Benchchem. 4

  • BenchChem. "Mass Spectrometry of 9-(4-Nitrophenyl)-9H-carbazole: A Comparative Guide." Benchchem. 3

  • BenchChem. "4-Cyano-4'-methylbiphenyl." Benchchem. 1

  • ResearchGate. "Distinguishing Monosaccharide Stereo- and Structural Isomers with TOF-SIMS and Multivariate Statistical Analysis." ResearchGate. 2

  • BenchChem. "A Comparative Guide to Purity Analysis of 9-Phenylcarbazole: HPLC vs. GC-MS." Benchchem. 5

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Validation

A Comparative Guide to Benchmarking Charge Carrier Mobility in (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization and comparative benchmarking of charge carrier mobility in a novel class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization and comparative benchmarking of charge carrier mobility in a novel class of organic semiconductors: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid derivatives. Given the nascent stage of research into this specific molecular scaffold, this document focuses on establishing robust, validated experimental protocols to generate reliable and comparable mobility data. We synthesize established methodologies with expert insights to explain not just the procedural steps, but the fundamental principles and causal relationships that govern the selection of each technique.

The core structure, a phenyl-substituted benzo[b]carbazole, is a promising candidate for high-performance organic electronic devices. Carbazole derivatives are renowned for their excellent hole-transport capabilities, thermal stability, and electron-rich nature, making them cornerstones in the design of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] The extended π-conjugation of the benzo[b]carbazole system is anticipated to facilitate efficient intramolecular and intermolecular charge transport. Furthermore, the inclusion of a boronic acid moiety offers a versatile functional handle for subsequent chemical modifications, enabling fine-tuning of electronic properties and intermolecular interactions.

This guide will detail the three primary techniques for mobility determination: Space-Charge-Limited Current (SCLC), Time-of-Flight (TOF), and Field-Effect Transistor (FET) measurements. For each, we provide a self-validating protocol designed to ensure data integrity and reproducibility, a critical challenge in the field.[2]

Foundational Principles of Charge Transport

In organic semiconductors, charge transport is fundamentally a process of charge carriers (holes or electrons) moving between localized states on adjacent molecules.[3] The efficiency of this movement is quantified by the charge carrier mobility (µ), a key figure of merit that directly impacts device performance.[4] Mobility is typically governed by a "hopping" mechanism, where carriers jump between molecules, a process highly sensitive to molecular packing, thin-film morphology, and the presence of energetic disorder or chemical impurities. A primary goal of material design and characterization is to maximize this mobility to ensure efficient charge extraction and minimize resistive losses in a device.

Methodologies for Mobility Benchmarking

The selection of a characterization technique is a critical decision dictated by the material's properties, the desired information (bulk vs. interface mobility), and available device architectures. We present three industry-standard techniques below.

Space-Charge-Limited Current (SCLC) Method

The SCLC technique is a widely used steady-state method to determine bulk charge carrier mobility in materials where injected charge carriers dominate over intrinsic carriers.[5] It is particularly valuable as the required single-carrier device architecture closely mirrors that of an OLED or solar cell, providing mobility data under relevant operating conditions.[6]

Causality Behind the Protocol: To accurately measure the mobility of a single charge carrier type (e.g., holes), a "hole-only" device is fabricated. This requires an anode with a high work function (like PEDOT:PSS) that efficiently injects holes while blocking electrons, and a cathode with a high work function that efficiently collects holes but prevents electron injection.[7] This unipolar device structure ensures that the measured current is dominated by the transport of a single carrier type, a prerequisite for the validity of the underlying model.

Experimental Protocol: Hole-Only Device Fabrication and Measurement

  • Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates under a nitrogen stream and treat with UV-Ozone for 15 minutes to improve the work function and ensure a hydrophilic surface for subsequent layers.

  • Hole Injection Layer (HIL): Spin-coat a filtered aqueous solution of Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO at 4000 rpm for 60 seconds. This creates a uniform film (~30-40 nm) that smooths the anode surface and provides an energetically favorable interface for hole injection.[7] Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox to remove residual water.

  • Active Layer Deposition: Dissolve the (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid derivative in a suitable organic solvent (e.g., chlorobenzene, toluene) at a concentration of 10 mg/mL. Spin-coat the solution onto the PEDOT:PSS layer. The film thickness is a critical parameter and should be varied (e.g., 50 nm to 200 nm) to confirm the validity of the SCLC model.[8] Anneal the film at a temperature optimized for the specific derivative to promote ordered molecular packing.

  • Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Deposit a high work-function metal, such as Gold (Au) or Molybdenum Oxide/Aluminum (MoO₃/Al), to a thickness of 100 nm. The MoO₃ acts as a hole-collecting and electron-blocking layer.

  • Characterization: Using a source-measure unit, apply a voltage sweep across the device and measure the resulting current density (J-V curve).

Data Analysis: The mobility (µ) is extracted from the trap-free SCLC region of the J-V curve, which is described by the Mott-Gurney law.[9]

J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)

Where:

  • J is the current density.

  • ε₀ is the permittivity of free space.

  • εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors).

  • V is the effective voltage (applied voltage - built-in voltage).

  • L is the thickness of the active layer.

By plotting log(J) vs. log(V), a region with a slope of approximately 2 indicates the SCLC regime. The mobility can be calculated from the y-intercept of a plot of J vs. V².

Workflow for SCLC Measurement

SCLC_Workflow cluster_prep Device Fabrication cluster_measure Measurement & Analysis A ITO Substrate Cleaning B Spin-coat PEDOT:PSS (HIL) A->B C Spin-coat Benzo[b]carbazole Derivative B->C D Thermal Evaporation of Cathode (e.g., Au) C->D E Measure J-V Characteristics D->E Device Ready F Plot log(J) vs. log(V) E->F G Identify SCLC Regime (Slope ≈ 2) F->G H Apply Mott-Gurney Law G->H I Extract Hole Mobility (µh) H->I

Caption: Workflow for SCLC device fabrication and mobility extraction.

Time-of-Flight (TOF) Method

TOF is a transient photoconductivity technique that directly measures the drift mobility of charge carriers in the bulk of a material.[10] It is considered a very reliable method as it measures the time it takes for a sheet of photogenerated carriers to traverse a thick film under an applied electric field.[11]

Causality Behind the Protocol: The TOF experiment requires a thick film (>1 µm) to ensure a measurable transit time that is distinct from the RC time constant of the measurement circuit.[10] A short, high-energy laser pulse is used to create a thin sheet of electron-hole pairs near a semi-transparent top electrode. By applying an electric field, one type of carrier is drawn across the sample to the collecting electrode. The resulting transient photocurrent provides a direct measure of the carrier velocity and, therefore, mobility.

Experimental Protocol: TOF Sample Preparation and Measurement

  • Substrate and Bottom Electrode: Start with a conductive substrate like ITO-coated glass.

  • Active Layer Deposition: Deposit a thick film (typically 1-5 µm) of the benzo[b]carbazole derivative onto the ITO. This can be achieved through solution casting or thermal evaporation. The film must be uniform and largely pinhole-free.

  • Top Electrode: Thermally evaporate a semi-transparent top electrode (e.g., a thin layer of Aluminum, ~20 nm) onto the organic film.

  • Measurement Setup: Place the sample in a circuit with a voltage source and a series resistor (or transimpedance amplifier) connected to an oscilloscope.

  • Photogeneration: Illuminate the semi-transparent electrode with a short laser pulse (e.g., from a nitrogen laser, λ=337 nm) with a pulse duration much shorter than the carrier transit time.

  • Data Acquisition: Apply a bias across the sample. The laser pulse generates charge carriers, and the oscilloscope records the transient photocurrent as one type of carrier drifts across the film. The polarity of the applied voltage determines whether holes or electrons are measured.

Data Analysis: The transient photocurrent ideally shows an initial plateau followed by a drop-off as the charge carrier sheet reaches the counter-electrode. The transit time (tT) is often determined from the intersection of the asymptotes in a double logarithmic plot of the photocurrent versus time.

The drift mobility (µ) is then calculated using the formula:

µ = L / (tT * E) = L² / (tT * V)

Where:

  • L is the film thickness.

  • tT is the transit time.

  • E is the applied electric field (V/L).

  • V is the applied voltage.

Workflow for Time-of-Flight (TOF) Measurement

TOF_Workflow cluster_prep Sample Preparation cluster_measure Measurement & Analysis A Deposit Thick Film (>1µm) on ITO B Evaporate Semi-Transparent Top Electrode A->B C Apply Voltage Bias B->C Sample Ready D Excite with Pulsed Laser C->D E Record Transient Photocurrent on Oscilloscope D->E F Determine Transit Time (tT) from Photocurrent Decay E->F G Calculate Mobility (µ = L² / (tT * V)) F->G

Caption: Workflow for TOF sample preparation and mobility calculation.

Field-Effect Transistor (FET) Method

The FET configuration measures charge transport along the dielectric-semiconductor interface, which can differ significantly from bulk transport.[12] It is particularly relevant for applications like display backplanes and logic circuits.[13]

Causality Behind the Protocol: A FET operates like a switch. A voltage applied to the gate electrode accumulates charge carriers at the interface between the semiconductor and the gate dielectric, forming a conductive channel between the source and drain electrodes.[4] By measuring the source-drain current as a function of both gate voltage and source-drain voltage, one can extract the charge carrier mobility within this channel. The quality of the dielectric interface is paramount for achieving high performance and reliable data.

Experimental Protocol: Bottom-Gate, Top-Contact FET Fabrication

  • Substrate and Gate: Use a heavily n-doped silicon wafer (n++ Si) as the common gate electrode. Grow a high-quality silicon dioxide (SiO₂) layer (~200-300 nm) on top to serve as the gate dielectric.

  • Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer, such as octadecyltrichlorosilane (OTS), to create a hydrophobic, low-trap-density interface that promotes better molecular ordering of the organic semiconductor.

  • Active Layer Deposition: Deposit a thin film (typically 30-50 nm) of the benzo[b]carbazole derivative onto the treated dielectric via spin-coating or thermal evaporation.

  • Source/Drain Electrodes: Use a shadow mask to thermally evaporate the source and drain electrodes (e.g., 50 nm of Au) on top of the organic film. The channel length (L) and width (W) are defined by the mask.

  • Characterization: Use a semiconductor parameter analyzer to measure the output characteristics (ID vs. VD at various VG) and transfer characteristics (ID vs. VG at a fixed VD).

Data Analysis: The mobility is typically extracted from the transfer curve in the saturation regime, where the drain current (ID,sat) is given by:

ID,sat = (W / 2L) * µ * Ci * (VG - VT)²

Where:

  • W and L are the channel width and length.

  • Ci is the capacitance per unit area of the gate dielectric.

  • VG is the gate voltage.

  • VT is the threshold voltage.

By plotting the square root of ID,sat versus VG, the mobility (µ) can be calculated from the slope of the linear region of the plot.

Comparative Data Framework

To facilitate objective comparison, all experimental data should be summarized in a structured format. Below is a template table populated with hypothetical data for three derivatives, illustrating how results should be presented.

Derivative IDFunctional Group (R)Measurement TechniqueMobility (µ) [cm²/V·s]Carrier TypeFilm Thickness [nm]Annealing Temp. [°C]
BCB-H -H (Parent Compound)SCLC1.2 x 10⁻⁴Hole100120
BCB-H -H (Parent Compound)FET (Saturation)8.5 x 10⁻³Hole50120
BCB-OMe -OCH₃ (Methoxy)SCLC3.5 x 10⁻⁴Hole110130
BCB-OMe -OCH₃ (Methoxy)FET (Saturation)1.1 x 10⁻²Hole50130
BCB-CN -CN (Cyano)SCLC7.0 x 10⁻⁶Electron95140
BCB-CN -CN (Cyano)FET (Saturation)2.1 x 10⁻⁴Electron50140

Interpreting the Data: This structured comparison allows for direct assessment of structure-property relationships. For instance, the hypothetical data suggests that adding an electron-donating group (-OMe) enhances hole mobility, while an electron-withdrawing group (-CN) introduces n-type (electron) transport, albeit at a lower mobility. It also highlights the common observation that FET mobility, measured at the highly ordered interface, is often higher than the bulk mobility measured by SCLC.

Conclusion and Outlook

This guide establishes a rigorous and scientifically sound framework for benchmarking the charge carrier mobility of novel (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid derivatives. By employing the detailed SCLC, TOF, and FET protocols, researchers can generate high-quality, reproducible data. The key to advancing the field lies not only in synthesizing novel molecules but also in characterizing them with meticulous and standardized methods.[2] The insights gained from such systematic studies will be crucial for understanding the structure-property relationships that govern charge transport and for rationally designing next-generation materials for high-performance organic electronics.

References

A complete list of all sources cited within this guide is provided below.

  • Fluxim AG. (2026, January 7). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link]

  • MacKenzie, R. C. I., et al. (2018). Towards reliable charge-mobility benchmark measurements for organic semiconductors. Journal of Physics D: Applied Physics. Retrieved from [Link]

  • Koster, L. J. A., et al. (2021). Exploring the Validity and Limitations of the Mott-Gurney Law for Charge-Carrier Mobility Determination of Semiconducting Thin-Films. Forschungszentrum Jülich. Retrieved from [Link]

  • Naka, S., & Okada, H. (2023, February 22). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. IntechOpen. Retrieved from [Link]

  • Le Corre, V. M., et al. (2020). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters. Retrieved from [Link]

  • Anthony, J. E., & Jurchescu, O. D. (2010). Time-of-Flight Investigation of Charge Carrier Mobilities in Oligoacene Single Crystals. University of Minnesota Digital Conservancy. Retrieved from [Link]

  • Kashima, K., et al. (2007). Carrier mobility for organic semiconductors: reduction of noise of the short part drift time in the time of flight mobility method. Analytical Sciences. Retrieved from [Link]

  • MacKenzie, R. C. I., et al. (2018, February 2). Towards reliable charge-mobility benchmark measurements for organic semiconductors. Organic Electronics. Retrieved from [Link]

  • Dost, R., et al. (2008, October 31). Time-of-flight mobility measurements in organic field-effect transistors. Applied Physics Letters. Retrieved from [Link]

  • Tress, W. (2020). Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Time of flight. Retrieved from [Link]

  • Röhr, J. A., et al. (2024, May 16). On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements. Frontiers in Electronic Materials. Retrieved from [Link]

  • Ruduss, A., et al. (2019, April 15). Synthesis and investigation of charge transport properties in adducts of hole transporting carbazole derivatives and push-pull azobenzenes. Journal of Physics and Chemistry of Solids. Retrieved from [Link]

  • Lin, Y.-Y. (2017, June 7). Organic Field-Effect Transistor: Device Physics, Materials, and Process. IntechOpen. Retrieved from [Link]

  • Volyniuk, D., et al. (2025, January 9). The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs. Lithuanian University of Health Sciences. Retrieved from [Link]

  • Eguchi, R., et al. (2016). Fabrication of high performance/highly functional field-effect transistor devices based on[11]phenacene thin films. Journal of Materials Chemistry C. Retrieved from [Link]

  • Al-Attar, H. A., et al. (2024, October 25). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. Retrieved from [Link]

  • Volyniuk, D., et al. (2023). The effect of bipolar charge transport of derivatives of 1-phenyl-1H-benzo[d]imidazole with horizontal molecular orientation on the performance of OLEDs based on thermally activated delayed fluorescence or phosphorescence. Journal of Materials Chemistry C. Retrieved from [Link]

  • Takimiya, K., et al. (2010). Organic semiconductors for organic field-effect transistors. Science and Technology of Advanced Materials. Retrieved from [Link]

  • Ryno, S. M., et al. (2023, November 16). Benchmark Data Set of Crystalline Organic Semiconductors. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Kim, H., et al. (2020). The prediction of hole mobility in organic semiconductors and its calibration based on the grain-boundary effect. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • Adachi, C. (n.d.). Organic Field-Effect Transistor (OFET). Kyushu University. Retrieved from [Link]

  • Hussain, M., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules. Retrieved from [Link]

  • Singh, T. (2007). Charge Carrier Mobility Measurement in Organic Semiconductors. Trade Science Inc. Journals. Retrieved from [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Bheemisetty, B., & Lewis, S. A. (2024, February 5). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • He, L., et al. (2023, April 26). Photoactivation of Boronic Acid Prodrugs via a Phenyl Radical Mechanism: Iridium(III) Anticancer Complex as an Example. Journal of the American Chemical Society. Retrieved from [Link]

  • Jaleel, A., et al. (2023, January 9). Design and Synthesis of New Boron-Based Benzo[c][7][5][14]oxadiazoles and Benzo[c][7][5][14]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. Retrieved from [Link]

  • Li, Y., et al. (2012). Conjugated Polymer Photovoltaic Materials with Broad Absorption Band and High Charge Carrier Mobility. Accounts of Chemical Research. Retrieved from [Link]

  • Chen, T., et al. (2025, June 3). Trimeric carbazole phosphonic acid hole-transporting molecules with robust processability enhance the efficiency of organic solar cells to 20%. Science China Chemistry. Retrieved from [Link]

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Comparative

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shift Reference Data for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

In the landscape of advanced organic materials and drug development, the precise characterization of molecular structures is paramount. (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a compound of significant interes...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of advanced organic materials and drug development, the precise characterization of molecular structures is paramount. (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is a compound of significant interest due to its potential applications stemming from the unique electronic and structural properties of the benzo[b]carbazole scaffold combined with the versatile reactivity of the boronic acid moiety. This guide provides a comprehensive framework for understanding and obtaining the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for this target compound. While direct, publicly available experimental spectra for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid are not readily found in the surveyed literature, this guide establishes a robust protocol for its acquisition and offers a comparative analysis with structurally related compounds to aid in spectral interpretation.

This document is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of the NMR characteristics of this and similar molecular architectures.

Rationale for NMR Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules. For a compound like (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, ¹H and ¹³C NMR provide critical information:

  • ¹H NMR: Offers insights into the electronic environment of protons, their multiplicity (spin-spin coupling), and spatial proximity (through 2D NMR techniques like NOESY). This is crucial for confirming the substitution pattern on the aromatic rings.

  • ¹³C NMR: Provides a map of the carbon skeleton, with chemical shifts being highly sensitive to the local electronic structure. This allows for the definitive identification of all carbon atoms within the molecule.

  • Boron NMR (¹¹B): While not a primary focus of this guide, it's worth noting that ¹¹B NMR can be used to characterize the boronic acid group, with typical chemical shifts for tricoordinate boronic acids appearing around 30 ppm.[1]

The causality behind the experimental choices outlined in this guide is to ensure high-resolution spectra, free from artifacts, that allow for confident assignment of all proton and carbon signals.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system designed to yield high-quality NMR data for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a recommended starting point due to its excellent solubilizing power for a wide range of organic compounds, including those with polar functional groups like boronic acids.[2][3] Chloroform-d (CDCl₃) can also be considered, though solubility may be a limiting factor. The use of a consistent solvent is crucial for comparing experimental data with literature values.[4]

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

NMR Instrument Parameters (for a 500 MHz Spectrometer)

For ¹H NMR:

  • Spectrometer Frequency: 500 MHz

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 12 ppm.

For ¹³C NMR:

  • Spectrometer Frequency: 125 MHz

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to provide a spectrum of singlets.

  • Number of Scans: 1024 to 4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): -10 to 220 ppm.

The following diagram illustrates the general workflow for acquiring and analyzing the NMR data.

Figure 1: Experimental workflow for NMR data acquisition and analysis.

Comparative Analysis of Chemical Shifts

In the absence of direct experimental data for the target compound, a comparative analysis with structurally similar molecules provides a valuable predictive framework for interpreting the expected ¹H and ¹³C NMR spectra.

Reference Compounds for Comparison
  • N-Phenylcarbazole: This compound represents the core carbazole and N-phenyl moieties of the target molecule.[5][6][7]

  • Carbazole: The unsubstituted parent heterocycle provides a baseline for the chemical shifts of the carbazole ring system.[8]

  • (4-(9H-carbazol-9-yl)phenyl)boronic acid: This molecule is a close analog, differing in the position of the boronic acid group and the core carbazole structure.[9]

  • Arylboronic Acids: General chemical shift data for arylboronic acids helps in assigning the signals of the boronic acid-substituted ring.[10]

Predicted and Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, based on data from the reference compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid in DMSO-d₆

Proton Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction (Comparison with Reference Compounds)
Aromatic Protons (Benzo[b]carbazole)7.0 - 9.0Protons on the extended aromatic system of the benzo[b]carbazole core are expected to be deshielded and resonate at a lower field compared to carbazole itself.[11][12]
Aromatic Protons (N-Phenyl)7.2 - 7.8Similar to the phenyl protons in N-phenylcarbazole.[11]
Aromatic Protons (Boronic Acid Ring)7.5 - 8.5The boronic acid group is electron-withdrawing, leading to a downfield shift of the attached aromatic protons.[9]
B(OH)₂~8.0 (broad singlet)The protons of the boronic acid group are acidic and often appear as a broad, exchangeable signal. The chemical shift can be solvent and concentration-dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts for (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid in DMSO-d₆

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction (Comparison with Reference Compounds)
Aromatic Carbons (Benzo[b]carbazole)110 - 145The chemical shifts will be influenced by the extended conjugation of the benzo[b]carbazole system.[11]
Quaternary Carbons (Benzo[b]carbazole)120 - 150Similar to other carbazole derivatives, with shifts influenced by the position within the fused ring system.[13]
Aromatic Carbons (N-Phenyl)125 - 140Consistent with the values observed for N-phenylcarbazole.[5]
C-B (Carbon attached to Boron)130 - 140This carbon is typically deshielded, and its signal may be broad due to quadrupolar relaxation of the adjacent boron nucleus.
Other Aromatic Carbons (Boronic Acid Ring)120 - 140The electron-withdrawing nature of the boronic acid group will influence the chemical shifts of the carbons in this ring.

The logical relationship between experimental data, predicted data, and structural confirmation is depicted in the following diagram.

Figure 2: Logical relationship between experimental data, predicted data, and structural confirmation.

Conclusion

This guide provides a comprehensive methodology for obtaining and interpreting the ¹H and ¹³C NMR spectra of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid. By following the detailed experimental protocol and utilizing the comparative data from structurally related compounds, researchers can confidently elucidate the structure of this molecule. The predictive data presented herein serves as a valuable reference for the assignment of NMR signals, ensuring the scientific integrity of the structural characterization.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 9-Phenylcarbazole. PubChem. Retrieved from [Link]

  • Gomes, P. J., et al. (2026). Effect of para-aryl-substituted N-phenyl groups on the photophysical properties of highly fluorescent dibenzo[c,g]carbazole-based chromophores. RSC Advances.
  • Kurt, M., et al. (n.d.). Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. PNCA Lab. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0140104). Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method | Request PDF. Retrieved from [Link]

  • Altinolcek, N., et al. (2020). Supporting Information: Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journal of Organic Chemistry.
  • NIST. (n.d.). 9H-Carbazole, 9-phenyl-. NIST WebBook. Retrieved from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin. PubMed Central.
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  • National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Angiogenic Activity of Novel c(RGDyK)
  • Royal Society of Chemistry. (n.d.). 1H NMR.
  • Royal Society of Chemistry. (2014). Carbazole Substituted Boron Dipyrromethenes.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
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Safety & Regulatory Compliance

Safety

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid proper disposal procedures

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a specialized organic building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for OLED material synthesis and advanced drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid (CAS: 1686100-05-9) is a specialized organic building block frequently utilized in Suzuki-Miyaura cross-coupling reactions for OLED material synthesis and advanced drug discovery. While highly valuable in the laboratory, its dual-functional structure presents unique environmental and toxicological hazards that require strict, scientifically grounded disposal protocols.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document explains the causality behind the handling procedures, ensuring your laboratory maintains compliance, protects personnel, and prevents environmental contamination.

Physicochemical Hazard Profile: The "Why" Behind the Protocol

To safely manage the disposal of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, laboratory personnel must understand the distinct hazards posed by its two primary structural components:

  • The Benzo[b]carbazole Core: This extended aromatic system shares structural and toxicological characteristics with Polycyclic Aromatic Hydrocarbons (PAHs). Carbazole derivatives are known for their extreme hydrophobicity, environmental persistence, and severe aquatic toxicity[1]. Furthermore, many PAH-like structures are suspected carcinogens[1]. Standard drain disposal or biological wastewater treatment is entirely ineffective and strictly prohibited.

  • The Boronic Acid Moiety: Boronic acids are reactive functional groups that act as severe skin, eye, and respiratory irritants[2]. When subjected to thermal decomposition or improper combustion, they release highly irritating boron oxides[2].

Table 1: Hazard Summary & Combustion Byproducts

Chemical MoietyPrimary Toxicological HazardCombustion ByproductsRegulatory Waste Classification
Benzo[b]carbazole Core Aquatic toxicity, suspected carcinogen (PAH-like)Nitrogen oxides (NOx), CO, CO₂Hazardous Waste (EPA RCRA)
Boronic Acid Group Skin, Eye, and Respiratory IrritantBoron oxidesIrritant (GHS)

Mandatory Waste Segregation & Containerization

Proper segregation is the foundation of a self-validating safety system. Mixing this compound with incompatible waste streams (such as strong oxidizing agents) can lead to exothermic reactions or the degradation of the container.

Table 2: Waste Segregation Matrix

Waste StreamExamples of WasteApproved Container MaterialSecondary Containment
Solid Waste Unused powder, contaminated PPE, weighing paper, silica gel from columnsHigh-Density Polyethylene (HDPE) wide-mouth jarRequired
Liquid Waste Reaction mother liquors, solvent rinses (acetone/ethanol)Borosilicate glass or HDPE jug with PTFE-lined capRequired
Sharps Syringes, needles, broken contaminated glasswarePuncture-proof, chemically resistant sharps binN/A

Step-by-Step Disposal Methodology

The ultimate and only approved method for disposing of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is high-temperature incineration by a licensed hazardous waste management facility [1].

Step 1: Primary Containment Place all solid and liquid waste directly into their respective, chemically compatible containers (see Table 2). Do not leave funnels in liquid waste jugs, as this allows volatile solvent fumes and potentially aerosolized boronic acid to escape into the fume hood.

Step 2: Hazard Labeling Affix a hazardous waste label to the container the moment the first drop or grain of waste is added. The label must explicitly state:

  • Chemical Name: "(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid" (Do not use abbreviations).

  • Hazards: "Toxic", "Irritant", "Environmental Hazard / PAH-Derivative".

Step 3: Temporary Accumulation Store the sealed containers in a designated Satellite Accumulation Area (SAA) within secondary containment. Ensure the area is well-ventilated and kept away from strong oxidizing agents, strong acids, and strong bases[3].

Step 4: High-Temperature Incineration Transfer the waste to your institution's Environmental Health and Safety (EHS) department. According to U.S. Environmental Protection Agency (EPA) guidelines for PAH-containing wastes, ultimate disposal must be conducted via high-temperature rotary kiln incineration operating between 820°C and 1,600°C[4].

  • Scientific Rationale: This extreme temperature range is required to fully cleave the stable aromatic rings into carbon dioxide and water[4]. Furthermore, the facility must be equipped with advanced flue-gas scrubbers to capture the nitrogen oxides (NOx) generated by the carbazole ring and the toxic boron oxides generated by the boronic acid group[2].

Operational Workflow Visualization

Hazardous Waste Segregation and Disposal Workflow for Carbazole-Boronic Acids.

Emergency Spill Response & Decontamination

In the event of a powder spill on the benchtop or floor, standard dry sweeping is highly dangerous. Boronic acids in their solid state are fine powders that pose a significant inhalation hazard. Dry sweeping aerosolizes these particles, creating a direct vector for respiratory tract irritation.

Step-by-Step Spill Protocol:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE: nitrile gloves, safety goggles, and a particulate respirator (N95/P100) if the spill is outside a fume hood.

  • Dampen the Spill: Lightly dampen the solid spill with water or a compatible solvent (e.g., ethanol) to agglomerate the powder and prevent dust generation[5].

  • Mechanical Collection: Use a wet-wipe method or a HEPA-filtered vacuum to collect the dampened material[5]. Place all collected material into an HDPE solid waste container.

  • Chemical Decontamination: Because carbazoles are highly hydrophobic, water alone will not clean the surface. Rinse the affected area with a polar organic solvent (acetone or ethanol) to dissolve residual compound, collecting the rinsate as hazardous liquid waste[1].

  • Final Wash: Perform a final wash of the area with standard laboratory soap and water[1].

References

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Source: nih.gov URL: [Link]

Sources

Handling

Personal protective equipment for handling (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Comprehensive Safety and Handling Guide: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid This document provides crucial safety protocols and operational guidance for the handling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)bor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

This document provides crucial safety protocols and operational guidance for the handling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid. As no specific Safety Data Sheet (SDS) exists for this novel compound, this guide is synthesized from the known hazard profiles of its constituent chemical moieties: the benzo[b]carbazole core and the boronic acid functional group. Researchers must handle this compound with the utmost caution, assuming it possesses hazards similar to or greater than its structural analogs.

Hazard Assessment: A Tale of Two Moieties

The risk profile of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is derived from its hybrid structure. Understanding the hazards of both the carbazole framework and the boronic acid group is fundamental to implementing effective safety measures.

  • The Benzo[b]carbazole Core: Carbazole and its derivatives are polycyclic aromatic compounds. Many are known to be skin, eye, and respiratory irritants.[1][2] Some carbazole compounds are suspected carcinogens and may have mutagenic potential.[3] They are also frequently classified as being very toxic to aquatic life with long-lasting effects.[1][3]

  • The Boronic Acid Group: Boronic acids as a class, including phenylboronic acid, are often categorized as acute oral toxins and can cause serious skin and eye irritation.[4][5][6] They can be harmful if swallowed or inhaled.[5][7] While many boronic acids are stable, they can be incompatible with strong oxidizing agents.[5]

Hazard CategoryAssociated MoietyPotential Effects
Acute Toxicity (Oral) Boronic AcidHarmful if swallowed.[5][6]
Skin Irritation/Corrosion BothMay cause skin irritation.[1][4]
Eye Damage/Irritation BothCan cause serious eye irritation.[1][4][7]
Respiratory Irritation BothInhalation of dust may cause respiratory tract irritation.[1][7]
Carcinogenicity Benzo[b]carbazoleLimited evidence of a carcinogenic effect for related carbazoles.[1][8]
Aquatic Hazard Benzo[b]carbazolePotentially very toxic to aquatic organisms.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential. The following equipment must be worn at all times when handling the compound.

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldGoggles must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[8][9] A face shield is mandatory when handling larger quantities or when there is a risk of splashing or aerosol generation.[3] This provides a robust barrier against dust particles and splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3][7] Always inspect gloves for punctures or degradation before use.[9] Given the aromatic nature of the compound, double-gloving is a prudent measure to prevent skin absorption.
Body Protection Flame-Retardant Laboratory Coat & Protective ClothingA buttoned, flame-retardant lab coat is the minimum requirement.[3] For significant quantities or spill response, impervious, full-body protective clothing should be used to prevent any skin contact.[1][9]
Respiratory Protection NIOSH-Approved RespiratorAll handling of the solid compound must occur in a certified chemical fume hood to minimize inhalation risk.[7] If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with a P100 (or N99/P2 EN 143) particle filter is required.[1][10]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow is critical for minimizing exposure and ensuring experimental integrity.

Engineering Controls
  • Chemical Fume Hood: All manipulations of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid, including weighing, transfers, and solution preparation, must be conducted in a properly functioning chemical fume hood.[7][11]

  • Ventilated Enclosures: For weighing, a ventilated balance enclosure within the fume hood is ideal to contain fine powders.[3]

  • Safety Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[3]

Step-by-Step Handling Protocol
  • Preparation: Before handling, designate a specific work area within the fume hood. Cover the surface with absorbent bench paper.[7] Assemble all necessary glassware, reagents, and waste containers.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Weighing: Carefully weigh the solid compound on weighing paper or directly into a tared vessel inside the fume hood or ventilated enclosure. Avoid creating dust clouds.[1][8]

  • Transfer & Dissolution: Use a spatula for solid transfers. If making a solution, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: After handling, decontaminate the spatula and any other equipment with an appropriate solvent. Wipe down the work surface in the fume hood.[3]

  • Doffing PPE: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the designated solid hazardous waste container.[9] Remove your lab coat and wash your hands thoroughly with soap and water.[9][12]

Workflow Visualization

The following diagram illustrates the essential decision-making and operational flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_disposal Disposal & Cleanup Phase Risk_Assessment 1. Risk Assessment (Assume High Hazard) Review_SOP 2. Review SOP & SDS Analogs Risk_Assessment->Review_SOP Locate_Safety 3. Locate Fume Hood, Eyewash & Shower Review_SOP->Locate_Safety Prep_Workspace 4. Prepare Workspace & Waste Containers Locate_Safety->Prep_Workspace Don_PPE 5. Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves) Prep_Workspace->Don_PPE Proceed to Handling Perform_Work 6. Perform Work in Fume Hood (Weighing, Transfers) Don_PPE->Perform_Work Decontaminate 7. Decontaminate Tools & Workspace Perform_Work->Decontaminate Segregate_Waste 8. Segregate & Dispose Waste (Solid & Liquid Hazardous) Decontaminate->Segregate_Waste Proceed to Disposal Doff_PPE 9. Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands caption Safe Handling & PPE Selection Workflow

Caption: A workflow for the safe handling of (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid.

Spill and Disposal Management

Spill Response
  • Small Spills (within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[11]

    • Carefully sweep or vacuum the material into a labeled hazardous waste container.[1][8] Avoid generating dust.[8][13]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert laboratory personnel.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

Waste Disposal Plan

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[7][14]

  • Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid hazardous waste.[7]

  • Solid Waste: All contaminated disposables, including gloves, bench paper, weighing papers, and contaminated absorbent from spills, must be collected in a dedicated container labeled "Hazardous Solid Waste".[3]

  • Liquid Waste: All solutions containing the compound and any solvent rinsates from decontamination must be collected in a container labeled "Hazardous Liquid Waste".[7]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[13]

By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this novel compound, ensuring a safe and controlled laboratory environment.

References

  • How To Safely Dispose of Boric Acid. (2025). Lab Alley. [Link]

  • Boric Acid Safety & Hazards. (2025). Lab Alley. [Link]

  • Boric Acid - SAFETY DATA SHEET. (2021). RCI Labscan Limited. [Link]

  • Boric Acid MATERIAL SAFETY DATA SHEET. (n.d.). Planet Natural. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. (2024). ABR, S.A. [Link]

  • Regulations, Advisories and Guidelines Applicable to Boron and Boron Compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • (2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet. (2005). Cole-Parmer. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. (n.d.). Ball State University. [Link]

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